2-Bromo-5-iodotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQOGKONVJDRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370807 | |
| Record name | 2-Bromo-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-85-8 | |
| Record name | 2-Bromo-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-5-iodotoluene from o-Toluidine: A Technical Guide
This document provides an in-depth technical guide for the synthesis of 2-bromo-5-iodotoluene, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, o-toluidine, and proceeds through a two-step sequence involving electrophilic iodination followed by a Sandmeyer reaction. This guide details the underlying chemical principles, provides comprehensive experimental protocols derived from established literature, and presents key quantitative data in a structured format for researchers, scientists, and professionals in drug development.
Overall Synthetic Pathway
The conversion of o-toluidine to this compound is efficiently achieved in two primary stages:
-
Iodination: The first step involves the regioselective electrophilic iodination of o-toluidine to produce the key intermediate, 4-iodo-2-methylaniline. The amino group of o-toluidine is a strong activating group, directing the incoming electrophile (iodine) primarily to the para position.
-
Diazotization and Bromination (Sandmeyer Reaction): The amino group of 4-iodo-2-methylaniline is then converted into a diazonium salt using nitrous acid. This intermediate is subsequently subjected to a copper(I) bromide-catalyzed Sandmeyer reaction, which replaces the diazonium group with a bromine atom to yield the final product, this compound.[1][2]
The logical flow of this synthetic route is illustrated in the diagram below.
Caption: Overall workflow from o-toluidine to this compound.
Experimental Protocols
This section provides detailed methodologies for each key step in the synthesis.
Step 1: Synthesis of 4-Iodo-2-methylaniline (Iodination)
Two effective protocols for the iodination of o-toluidine are presented below.
Protocol A: Iodination using Sodium Percarbonate Oxidant [3] This method utilizes iodine powder with sodium percarbonate as the oxidizing agent in a mixed solvent system.
-
Materials:
-
o-Toluidine (91.44 g)
-
Iodine powder (101.84 g)
-
Sodium percarbonate (67.08 g)
-
Ethyl acetate (407 mL)
-
Glacial acetic acid (502 mL)
-
Sodium sulfite
-
-
Procedure:
-
Charge a 2000 mL four-neck flask with ethyl acetate and glacial acetic acid.
-
Add iodine powder, sodium percarbonate, and o-toluidine to the flask.
-
Maintain the reaction temperature at 29°C ± 1°C for approximately 1.5 hours using a constant temperature water bath.
-
Increase the water bath temperature to 54°C to raise the internal reaction temperature to around 48°C. Maintain this temperature for approximately 3 hours.
-
After the reaction, add sodium sulfite (7.36 g) and stir for 30 minutes to quench any remaining iodine.
-
Filter the mixture to remove insoluble salts.
-
Remove the mixed solvent from the filtrate via distillation under normal pressure, followed by vacuum distillation to obtain the crude product, 4-iodo-2-methylaniline, as a tan viscous liquid.[3]
-
Protocol B: Iodination using a Phase Transfer Catalyst [4] This protocol employs elemental iodine in an aqueous system with a phase transfer catalyst.
-
Materials:
-
o-Toluidine (10 g, 93.32 mmol)
-
Elemental iodine (23.69 g, 93.32 mmol)
-
Sodium bicarbonate (11.76 g, 0.14 mol)
-
Tetrabutylammonium bromide (0.5 g)
-
Water (100 mL)
-
-
Procedure:
-
Add o-toluidine, sodium bicarbonate, and tetrabutylammonium bromide to 100 mL of water in a suitable flask.
-
Stir the mixture and cool to 10-15°C.
-
Add elemental iodine in batches.
-
Allow the reaction to proceed for 16-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
A solid will precipitate. Filter the mixture to collect the filter cake.
-
The crude product can be further purified by recrystallization to yield 2-methyl-4-iodoaniline.
-
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This procedure outlines the diazotization of the intermediate followed by a copper-catalyzed bromination.[4]
-
Materials:
-
4-Iodo-2-methylaniline (10 g, 42.91 mmol)
-
Sulfuric acid solution (100 mL of 85.81 mmol/L)
-
Sodium nitrite solution (50 mL of 47.2 mmol/L)
-
Cuprous bromide (CuBr) (6.76 g, 23.6 mmol, 0.55 eq)
-
Hydrobromic acid (45%, 40 mL)
-
Toluene
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Diazotization:
-
Add 4-iodo-2-methylaniline to the sulfuric acid solution in a flask and stir.
-
Cool the mixture to 10-15°C.
-
Slowly add the sodium nitrite solution dropwise. The initially turbid solution will gradually become clear.
-
Stir the reaction for 1 hour to ensure complete formation of the diazonium salt solution.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, add cuprous bromide to the 45% hydrobromic acid.
-
Stir and heat this mixture to 85-90°C.
-
Slowly add the previously prepared diazonium salt solution dropwise to the hot CuBr/HBr mixture.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using TLC.
-
Cool the mixture to room temperature.
-
Extract the product with toluene (3 x 50 mL).
-
Wash the combined organic phases with sodium bicarbonate solution and then with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude product. A yield of 83.5% was reported for this step.[4]
-
-
Data Presentation
The following tables summarize the quantitative aspects of the synthesis.
Table 1: Summary of Reagents and Conditions for Iodination of o-Toluidine
| Parameter | Protocol A[3] | Protocol B[4] |
|---|---|---|
| Iodinating Agent | Iodine Powder | Elemental Iodine |
| Oxidant/Base | Sodium Percarbonate | Sodium Bicarbonate |
| Solvent | Ethyl Acetate / Glacial Acetic Acid | Water |
| Catalyst | None | Tetrabutylammonium Bromide |
| Temperature | 29°C, then 48°C | 10-15°C |
| Reaction Time | ~4.5 hours | 16-18 hours |
Table 2: Summary of Reagents and Conditions for Diazotization-Bromination [4]
| Stage | Reagent | Molar Equivalent (eq) | Conditions |
|---|---|---|---|
| Diazotization | 4-Iodo-2-methylaniline | 1.0 | Solvent: H₂SO₄ (aq) |
| Sodium Nitrite | ~1.1 | 10-15°C, 1 hour | |
| Bromination | Cuprous Bromide (CuBr) | 0.55 | Solvent: 45% HBr |
| | Diazonium Salt Solution | - | 85-90°C |
Table 3: Characterization Data for this compound [4]
| Analysis | Data |
|---|---|
| Yield | 83.5% |
| ¹H NMR (400MHz, CDCl₃) | δ 7.55 (d, J=2.2Hz, 1H), 7.33 (dd, J=8.6, 2.2Hz, 1H), 7.22 (d, J=8.6Hz, 1H), 2.3 (s, 3H) |
| ¹³C NMR (75MHz, CDCl₃) | δ 140.2, 139.4, 136.2, 133.9, 124.7, 92.3, 22.6 |
| GC-MS (m/z) | 298 (M+1), 296 (M-1) |
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodotoluene is a halogenated aromatic compound that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring both bromine and iodine atoms on the toluene ring, makes it a versatile building block for the introduction of these functionalities into more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental data and methodologies, to assist researchers and professionals in its effective application.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrI | [1][2] |
| Molecular Weight | 296.93 g/mol | [1][3][4] |
| Appearance | Clear pale yellow to yellow liquid | [5] |
| Boiling Point | 263 °C (lit.) | [3] |
| Density | 2.08 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.6470-1.6510 @ 20 °C | [3][5] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| CAS Number | 202865-85-8 | [1][6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400MHz, CDCl₃): δ 7.55 (d, J=2.2Hz, 1H), 7.33 (dd, J=8.6, 2.2Hz, 1H), 7.22 (d, J=8.6Hz, 1H), 2.3 (s, 3H).[7]
-
¹³C NMR (75MHz, CDCl₃): δ 140.2, 139.4, 136.2, 133.9, 124.7, 92.3, 22.6.[7]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
-
GC-MS m/z: 298 (M+1), 296 (M-1).[7] The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine.
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties are not available in the provided search results. However, a general methodology for the synthesis of this compound is described, which provides insight into the handling and reaction conditions for this compound.
Representative Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from o-toluidine.[1][8]
Step 1: Iodination of o-Toluidine This step introduces the iodine atom onto the toluene ring.
Step 2: Diazotization and Bromination The amino group is converted to a diazonium salt, which is subsequently replaced by a bromine atom.[9]
A detailed one-pot method for diazotization and bromination involves using sodium nitrite and hydrobromic acid as reagents, with copper powder or copper bromide as a catalyst.[8]
Logical Relationships and Workflow
The synthesis of this compound follows a logical progression of chemical transformations. This workflow can be visualized to better understand the synthetic strategy.
Caption: Synthetic pathway for this compound from o-toluidine.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Key safety information includes:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]
-
Precautionary Statements: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Applications in Research and Development
As a di-halogenated toluene derivative, this compound is a valuable precursor in various organic syntheses. The differential reactivity of the C-Br and C-I bonds allows for selective cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures. These characteristics make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - this compound (C7H6BrI) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-2-iodotoluene 98 116632-39-4 [sigmaaldrich.com]
- 4. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. B22462.09 [thermofisher.com]
- 6. This compound | 202865-85-8 [chemicalbook.com]
- 7. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 8. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-iodotoluene (CAS No. 202865-85-8), a versatile halogenated aromatic compound. Its unique substitution pattern, featuring both a bromine and an iodine atom on the toluene scaffold, makes it a valuable building block in organic synthesis, particularly for the development of complex molecules in the pharmaceutical and materials science sectors. The differential reactivity of the carbon-halogen bonds allows for selective and sequential functionalization through various cross-coupling reactions.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 202865-85-8[1][2][3][4][5] |
| IUPAC Name | 1-Bromo-4-iodo-2-methylbenzene[2] |
| Molecular Formula | C₇H₆BrI[2][3][4] |
| Molecular Weight | 296.93 g/mol [3][4] |
| Appearance | Clear pale yellow to yellow liquid[2] |
| Boiling Point | 264 °C[4] |
| Density | 2.062 g/cm³[4] |
| Refractive Index | 1.6470-1.6510 @ 20°C[2] |
| Purity | ≥98.0% (GC)[2][5] |
Synthesis of this compound
This compound can be synthesized through a multi-step process starting from o-toluidine. The following is a representative experimental protocol based on established chemical transformations.[6][7]
Experimental Protocol: Synthesis from o-Toluidine
Step 1: Iodination of o-Toluidine to form 4-Iodo-2-methylaniline
-
In a suitable reaction vessel, dissolve o-toluidine and sodium bicarbonate in water.
-
Cool the mixture to 10-15 °C with constant stirring.
-
Add iodine to the cooled solution. The reaction is typically carried out for approximately 1.5 hours at 20 °C.[6]
-
Upon completion, the resulting 4-iodo-2-methylaniline can be isolated and purified for the next step.
Step 2: Diazotization and Bromination (Sandmeyer-type reaction) of 4-Iodo-2-methylaniline
-
Prepare a solution of 4-iodo-2-methylaniline in an acidic medium, such as a mixture of sulfuric acid and water, and cool it to below 10 °C.
-
Slowly add a solution of sodium nitrite to the cooled aniline solution to form the diazonium salt. Maintain the temperature below 10 °C throughout the addition.
-
In a separate vessel, prepare a solution of copper(II) bromide in acetonitrile or cuprous bromide in hydrobromic acid.[6][7]
-
Slowly add the prepared diazonium salt solution to the copper bromide solution. This reaction is typically heated to around 65 °C.[6]
-
Vigorous nitrogen evolution will be observed. Once the reaction subsides, the mixture is worked up.
-
The crude this compound is then purified, typically by distillation under reduced pressure, to yield the final product.
References
- 1. This compound | 202865-85-8 [chemicalbook.com]
- 2. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 202865-85-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. Fluorinated compounds,CAS#:202865-85-8,2-溴-5-碘甲 苯,2-Bromo-5-iodo-toluene [en.chemfish.com]
- 5. This compound | 202865-85-8 | TCI AMERICA [tcichemicals.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Bromo-5-iodotoluene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-5-iodotoluene (also known as 1-Bromo-4-iodo-2-methylbenzene or 5-Bromo-2-iodotoluene). The document presents available experimental infrared (IR) spectroscopy data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to facilitate compound identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, offering a foundational methodology for researchers.
Compound Identification
| Identifier | Value |
| IUPAC Name | 1-Bromo-4-iodo-2-methylbenzene |
| Alternate Names | This compound, 5-Bromo-2-iodotoluene |
| CAS Numbers | 202865-85-8, 116632-39-4 |
| Molecular Formula | C₇H₆BrI |
| Molecular Weight | 296.93 g/mol |
| Structure | (Image of the chemical structure of this compound) |
Spectroscopic Data
The following sections provide a comprehensive summary of the available and predicted spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.65 | d | H-6 |
| 7.45 | dd | H-4 |
| 6.95 | d | H-3 |
| 2.40 | s | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 141.5 | C-2 |
| 139.8 | C-5 |
| 138.7 | C-4 |
| 131.5 | C-6 |
| 129.9 | C-1 |
| 98.3 | C-3 |
| 22.5 | -CH₃ |
Infrared (IR) Spectroscopy
The following experimental Fourier-transform infrared (FTIR) spectroscopy data provides information on the functional groups and vibrational modes of the molecule.
Experimental FTIR Data [1]
| Wavenumber (cm⁻¹) | Interpretation |
| 3050 - 3150 | Aromatic C-H stretch |
| 2850 - 3000 | -CH₃ stretch |
| 1580 - 1620 | C=C aromatic ring stretch |
| 1450 - 1500 | C=C aromatic ring stretch |
| ~820 | C-H out-of-plane bend (para-substituted) |
| 600 - 800 | C-Br stretch |
| 500 - 600 | C-I stretch |
Mass Spectrometry (MS)
Note: The following mass spectrometry data is predicted, illustrating the expected molecular ion and major fragmentation patterns.
Predicted Mass Spectrum
| m/z | Interpretation |
| 296/298 | [M]⁺ molecular ion (due to Br isotopes) |
| 217 | [M-Br]⁺ |
| 169 | [M-I]⁺ |
| 90 | [C₇H₆]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Standard parameters include a spectral width of approximately 220 ppm.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat sample, a small drop of liquid this compound is placed directly onto the ATR crystal of the FTIR spectrometer.[1]
-
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent is used.[1]
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). Electron Ionization (EI) is a common method for this type of molecule.
-
Instrumentation: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 50-500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident in the molecular ion and any bromine-containing fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-5-iodotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-iodotoluene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility predictions based on the compound's chemical structure and established chemical principles. Furthermore, it offers detailed experimental protocols for determining the solubility of solid organic compounds, enabling researchers to ascertain precise quantitative data for their specific applications.
Introduction to this compound and its Solubility
This compound is a halogenated aromatic compound with the molecular formula C₇H₆BrI. Its structure, featuring a toluene backbone substituted with both a bromine and an iodine atom, renders it a relatively non-polar molecule. This characteristic is the primary determinant of its solubility in different organic solvents. The principle of "like dissolves like" is paramount in predicting its solubility behavior; non-polar or weakly polar solvents are expected to be effective in dissolving this compound, while highly polar solvents are anticipated to be poor solvents. Understanding the solubility of this compound is crucial for its use in organic synthesis, purification processes such as recrystallization, and its formulation in drug development workflows.
Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity. This information is inferred from its chemical structure and mentions of its use in synthetic procedures found in patent literature, which often involve solvents suitable for dissolving similar halogenated aromatic compounds.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High | As a relatively non-polar molecule, this compound is expected to readily dissolve in non-polar solvents due to favorable van der Waals interactions. Toluene, in particular, shares structural similarity, further promoting solubility. |
| Weakly Polar | Diethyl Ether, Ethyl Acetate | Good | These solvents have a slight polarity that can interact with the minor dipole moment of the C-Br and C-I bonds in this compound, while their significant non-polar character allows for effective solvation of the aromatic ring and methyl group. |
| Polar Aprotic | Acetone, Dichloromethane, Chloroform | Moderate to Good | These solvents possess a moderate dipole moment and can induce a dipole in the solute, facilitating dissolution. Dichloromethane and chloroform are commonly used in reactions involving halogenated aromatics, suggesting they are effective solvents. |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate | While highly polar, these solvents are excellent at dissolving a wide range of organic compounds. Their ability to engage in dipole-dipole interactions may overcome the non-polar nature of the bulk of the this compound molecule. Synthetic procedures for related compounds often utilize DMSO. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The strong hydrogen bonding network in these protic solvents makes it energetically unfavorable to create a cavity for the non-polar solute. Some solubility may be observed due to dipole-induced dipole interactions, but it is expected to be limited. |
| Highly Polar | Water | Very Low | The significant difference in polarity and the inability of this compound to participate in hydrogen bonding result in very poor solubility in water. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following general experimental protocols can be employed. These methods are standard in organic chemistry for determining the solubility of a solid compound in a given solvent.
Method 1: Qualitative Solubility Test
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol, DMSO, water)
-
Small test tubes
-
Vortex mixer or stirring rod
-
Spatula
-
Graduated cylinder or pipette
Procedure:
-
Add approximately 20-30 mg of this compound to a small, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observation.
-
Repeat the procedure for each solvent to be tested.
Method 2: Semi-Quantitative Solubility Determination (by Saturation)
This method provides an estimation of the solubility in terms of mass of solute per volume of solvent.
Materials:
-
This compound
-
Chosen organic solvent
-
Analytical balance
-
Volumetric flask
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., syringe filter or filter paper and funnel)
-
Oven
Procedure:
-
Accurately weigh a known mass of this compound (e.g., 100 mg).
-
Transfer the solid to a vial or small flask containing a known volume of the solvent (e.g., 5 mL).
-
Stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After stirring, allow any undissolved solid to settle.
-
Carefully filter the supernatant to remove any undissolved solid.
-
Take a known volume of the clear, saturated filtrate and transfer it to a pre-weighed evaporating dish.
-
Evaporate the solvent completely in an oven at a temperature below the boiling point of the solute.
-
Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the filtrate.
-
Calculate the solubility in g/L or mg/mL.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing the Solubility of this compound
Several key factors govern the solubility of this compound in organic solvents:
-
Polarity of the Solute and Solvent: As previously discussed, the "like dissolves like" principle is the most significant factor. The non-polar nature of the substituted toluene ring in this compound dictates its preference for non-polar and weakly polar solvents.
-
Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces. Solvents that also primarily exhibit these forces (e.g., hexane, toluene) will be most effective at dissolving it. Solvents with strong dipole-dipole interactions or hydrogen bonding will be less effective.
-
Molecular Size and Shape: While not a dominant factor for a molecule of this size, larger molecules can sometimes be more difficult to solvate. However, the relatively planar structure of the benzene ring is generally amenable to packing within a solvent matrix.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and adding heat (increasing the temperature) shifts the equilibrium towards more dissolution, in accordance with Le Châtelier's principle. Therefore, heating a mixture of this compound and a solvent is likely to increase its solubility.
-
Presence of Impurities: The purity of both the this compound and the solvent can affect solubility. Impurities can alter the polarity and intermolecular forces of the system, potentially leading to different solubility behavior.
An In-depth Technical Guide to the Discovery and History of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-5-iodotoluene, a key intermediate in the synthesis of various pharmaceuticals. The document details its discovery and historical synthesis, modern preparative methods, and extensive physicochemical and spectral characterization. Emphasis is placed on detailed experimental protocols and the logical pathways of its synthesis, visualized through clear diagrams. This guide is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated aromatic hydrocarbon that has garnered significant interest in the field of organic synthesis, primarily for its role as a versatile building block in the creation of complex molecules.[1] Its utility is particularly noted in the development of therapeutic agents for conditions such as depression, diabetes, hypertension, and rheumatism.[1] The strategic placement of the bromo and iodo substituents on the toluene ring allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor in multi-step synthetic pathways.
While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis is rooted in classical aromatic chemistry, particularly the Sandmeyer reaction, which was first discovered by Traugott Sandmeyer in 1884. The methods for its preparation have evolved, reflecting advancements in synthetic methodology to improve yield, purity, and scalability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrI | [2][3] |
| Molecular Weight | 296.93 g/mol | [2][3] |
| CAS Number | 202865-85-8 | [2] |
| Appearance | Clear pale yellow to yellow liquid | [4] |
| Boiling Point | 263 °C (lit.) | |
| Density | 2.08 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.65 (lit.), 1.6470-1.6510 @ 20°C | [4] |
Synthesis of this compound
The primary and most established synthetic route to this compound commences with o-toluidine. The overall transformation involves a two-step process: iodination of the aromatic ring followed by a Sandmeyer reaction to replace the amino group with a bromo substituent.
General Synthetic Pathway
The logical workflow for the synthesis of this compound from o-toluidine is depicted in the following diagram.
Caption: Synthetic pathway from o-toluidine to this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound, based on modern patented procedures.
This step involves the regioselective iodination of o-toluidine.
-
Materials:
-
o-Toluidine
-
Iodine powder
-
Sodium percarbonate
-
Ethyl acetate
-
Glacial acetic acid
-
Sodium sulfite
-
-
Procedure:
-
In a suitable reaction vessel, combine ethyl acetate and glacial acetic acid.
-
To this solvent mixture, add iodine powder, sodium percarbonate, and o-toluidine.[1]
-
Maintain the reaction temperature at approximately 29°C for 1.5 hours with stirring.[1]
-
Increase the temperature to around 49°C and continue the reaction for an additional 3 hours.[1]
-
After cooling, add a solution of sodium sulfite to quench any remaining iodine and stir for 30 minutes.
-
Filter the mixture to remove any insoluble salts.
-
The filtrate, containing the desired product, is then concentrated under reduced pressure to yield 4-iodo-2-methylaniline.[1]
-
This step utilizes a one-pot Sandmeyer reaction to convert the amino group of 4-iodo-2-methylaniline to a bromo group.
-
Materials:
-
4-Iodo-2-methylaniline
-
Hydrobromic acid
-
Sodium nitrite
-
Copper powder or Copper(I) bromide (catalyst)
-
-
Procedure:
-
Dissolve 4-iodo-2-methylaniline in hydrobromic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled mixture to form the diazonium salt. The temperature should be carefully maintained below 5°C.
-
In a separate vessel, prepare a solution or suspension of the copper catalyst (copper powder or copper(I) bromide) in hydrobromic acid.
-
Slowly add the freshly prepared diazonium salt solution to the catalyst mixture. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to ensure complete decomposition of the diazonium salt.
-
The product, this compound, can then be isolated by extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation under reduced pressure.
-
Spectral Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.55 | d | ~2.2 | H-6 |
| ~7.33 | dd | ~8.6, 2.2 | H-4 | |
| ~7.22 | d | ~8.6 | H-3 | |
| ~2.3 | s | - | -CH₃ | |
| ¹³C | ~140 | - | - | C-2 |
| ~139 | - | - | C-4 | |
| ~131 | - | - | C-6 | |
| ~129 | - | - | C-5 | |
| ~93 | - | - | C-1 | |
| ~23 | - | - | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The assignments are based on typical chemical shift values and coupling patterns for substituted toluenes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for an aromatic compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1600-1450 | Strong to Medium | Aromatic C=C ring stretching |
| 1450-1370 | Medium | C-H bending (-CH₃) |
| 1200-1000 | Strong | C-Br stretch |
| Below 1000 | Strong | C-I stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 296/298 | High | Molecular ion [M]⁺ (presence of Br isotopes) |
| 217 | Medium | [M-Br]⁺ |
| 169 | Medium | [M-I]⁺ |
| 90 | High | [M-Br-I]⁺ (Tolyl cation) |
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The differential reactivity of the C-Br and C-I bonds allows for sequential and selective cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the construction of complex molecular scaffolds found in many modern pharmaceuticals. Its use has been cited in the development of treatments for depression, diabetes, hypertension, and rheumatism.[1]
Conclusion
This compound is a synthetically important molecule with a preparation methodology steeped in the principles of classical aromatic chemistry, yet refined by modern techniques for efficiency and scalability. While its initial discovery is not clearly chronicled, its continued relevance in the synthesis of high-value compounds, particularly in the pharmaceutical industry, is well-established. This guide provides a foundational understanding of its synthesis, properties, and characterization, serving as a valuable technical resource for researchers and professionals in the chemical sciences.
References
- 1. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2-Bromo-5-iodotoluene (CAS No: 202865-85-8), a compound used in various research and development applications. The following sections detail its hazardous properties, handling procedures, and emergency protocols to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C7H6BrI |
| Molecular Weight | 296.93 g/mol [2] |
| Boiling Point | 263 °C (lit.) |
| Density | 2.08 g/mL at 25 °C (lit.) |
| Flash Point | 110 °C (230 °F) - closed cup |
| Refractive Index | n20/D 1.65 (lit.) |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.
Engineering Controls:
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
-
Skin Protection: Wear chemical-impermeable gloves and protective clothing.[1]
-
Respiratory Protection: Use a type ABEK (EN14387) respirator filter or equivalent.
First-Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Use personal protective equipment.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Ensure adequate ventilation.[1]
-
Evacuate personnel to safe areas.[1]
-
Keep people away from and upwind of the spill/leak.[1]
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.[1]
-
Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]
Methods for Cleaning Up:
-
Collect and arrange for disposal.[1]
-
Keep in suitable, closed containers for disposal.
Experimental Protocols
Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available. The information presented in this guide is derived from standard safety data sheets. The following diagram illustrates a general workflow for handling a chemical spill, which is a critical experimental protocol in a laboratory setting.
References
The Strategic Utility of 2-Bromo-5-iodotoluene in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation can profoundly influence a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[1] Among the vast array of halogenated building blocks, 2-Bromo-5-iodotoluene stands out as a particularly versatile and valuable intermediate. Its unique substitution pattern, featuring two different halogen atoms with distinct reactivities on a simple aromatic core, offers a powerful platform for the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of targeted therapies, supported by experimental protocols and quantitative data.
Core Attributes of this compound
The synthetic utility of this compound is primarily derived from the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a metal center (e.g., palladium) than the C-Br bond. This reactivity difference allows for selective, sequential functionalization of the aromatic ring, a highly desirable feature in the construction of complex molecular architectures.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the signaling pathways controlling cell growth and proliferation. This compound has been employed in the synthesis of potent inhibitors of key oncogenic kinases, such as ROS1 and NTRK.
Imidazo[1,2-b]pyridazine Derivatives as ROS1 and NTRK Inhibitors
A patent for novel imidazo[1,2-b]pyridazine derivatives with potent inhibitory activity against ROS1 and NTRK kinases describes the use of this compound in the synthesis of a key intermediate.[2][3] These kinases are crucial drivers in certain types of cancers, and their inhibition can lead to significant therapeutic responses.
Quantitative Data: Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazines | ROS1 | < 10 | [2] |
| Imidazo[1,2-b]pyridazines | NTRK | < 10 | [2] |
Note: Specific IC50 values for compounds directly synthesized using the this compound intermediate are not detailed in the patent; however, the patent discloses that exemplary compounds of the invention exhibit potent inhibitory activity in the low nanomolar range.
Experimental Protocol: Copper-Catalyzed C-N Coupling
A key step in the synthesis of the imidazo[1,2-b]pyridazine core involves a copper-catalyzed C-N coupling reaction with an intermediate derived from this compound. A representative procedure is provided below.
Synthesis of tert-Butyl N-((3S)-1-(4-bromo-3-methylphenyl)-5-oxopyrrolidin-3-yl)carbamate
A suspension of this compound (1.5 g), tert-butyl ((S)-5-oxopyrrolidin-3-yl)carbamate (2.7 g), copper iodide (95 mg), cesium fluoride (1.9 g), and N,N-dimethylethylenediamine (0.11 ml) in acetonitrile (20 ml) was stirred at 100° C. for 3 hours under a nitrogen atmosphere. After cooling, a saturated aqueous solution of ammonium chloride was added to the reaction solution, followed by extraction.[2][3]
Signaling Pathways
ROS1 and NTRK are receptor tyrosine kinases that, upon activation by fusion events in cancer, trigger downstream signaling cascades promoting cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4][5][6]
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that target a key enzyme in the DNA damage repair pathway. They have shown significant efficacy in cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.
Synthesis of a Biphenyl Carboxylic Acid Precursor
This compound serves as a starting material for the synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate for certain PARP inhibitors. The synthesis leverages a sequential cross-coupling strategy, first a C-N coupling followed by a Suzuki coupling.
Experimental Protocol: Pd/C-Mediated Suzuki Coupling
The following protocol describes the Suzuki coupling of an intermediate derived from this compound to form the biphenyl scaffold.
Synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is coupled with 4-carboxyphenylboronic acid under Suzuki coupling conditions [Pd(PPh3)4, Na2CO3, DME/H2O] to give the final product. A modified procedure using Pd/C as the catalyst in MeOH/H2O has been shown to improve yield and reduce palladium contamination.[7]
Signaling Pathway: PARP in DNA Single-Strand Break Repair
PARP1 plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[7][8][9]
Broader Potential and Future Directions
The applications of this compound are not limited to the examples provided. Its utility in sequential, site-selective cross-coupling reactions makes it an ideal starting material for the synthesis of a wide range of complex organic molecules. Potential areas for further exploration include its use in the development of:
-
Antiviral Agents: Halogenated nucleoside analogs and other heterocyclic systems are known to possess antiviral properties. The scaffold of this compound can be elaborated to access novel antiviral compounds.
-
Neuroprotective Agents: The development of small molecules that can modulate pathways involved in neurodegeneration is an active area of research. The structural diversity that can be generated from this compound could lead to the discovery of new neuroprotective agents.
-
GPCR Modulators and Ion Channel Blockers: These important drug targets often bind to complex, three-dimensional small molecules. The ability to build molecular complexity in a controlled manner using this compound is well-suited for the synthesis of ligands for these targets.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its differential halogen reactivity enables the efficient and controlled synthesis of complex molecular architectures. As demonstrated by its application in the synthesis of potent kinase and PARP inhibitors, this readily available starting material provides a valuable platform for the discovery and development of novel therapeutics targeting a range of diseases. The continued exploration of its synthetic potential is likely to yield new and innovative drug candidates in the future.
References
- 1. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. NTRK inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-5-iodotoluene is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in a variety of palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the sequential and site-specific introduction of different functional groups, providing a powerful strategy for the synthesis of polysubstituted aromatic compounds. This guide provides a comprehensive overview of the principles governing this reactivity, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. In molecules containing multiple, yet different, halogen atoms, the ability to selectively react at one position while leaving others intact is crucial for efficient and convergent synthetic strategies. This compound presents a classic case of such differential reactivity. The inherent weakness of the C-I bond compared to the C-Br bond dictates its preferential cleavage in the oxidative addition step of many catalytic cycles, most notably those involving palladium. This guide will delve into the practical applications of this reactivity difference in three key cross-coupling reactions: the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions.
Principle of Differential Reactivity
The selective reactivity of the carbon-iodine bond in this compound is primarily governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-I bond has a lower BDE (approximately 240 kJ/mol) compared to the C-Br bond (approximately 276 kJ/mol).[1] In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond. Consequently, the weaker C-I bond undergoes oxidative addition at a significantly faster rate than the C-Br bond, allowing for selective functionalization at the iodine-bearing position under carefully controlled reaction conditions.[2]
This principle is visually represented in the following workflow:
Caption: Logical workflow of selective C-I bond activation.
Key Selective Cross-Coupling Reactions
The preferential reactivity of the C-I bond in this compound is exploited in several powerful synthetic transformations.
Selective Sonogashira Coupling
The Sonogashira reaction, the coupling of a terminal alkyne with an aryl halide, is a cornerstone of C-C bond formation. In the case of this compound, this reaction can be performed with high selectivity at the C-I position.
Reaction Scheme:
Caption: Selective Sonogashira coupling at the C-I position.
Quantitative Data:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Toluene | Room Temp - 50 | 2 - 12 | 85 - 95 |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | Room Temp | 4 - 8 | 90 - 98 |
Experimental Protocol (General):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).
-
Add a degassed solvent (e.g., a mixture of toluene and triethylamine, 5:2 v/v).
-
To the stirred solution, add the terminal alkyne (1.1 equiv.) dropwise.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-bromo-5-alkynyltoluene.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is another powerful tool for C-C bond formation. The C-I bond of this compound can be selectively coupled, leaving the C-Br bond available for subsequent transformations.
Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the C-I position.
Quantitative Data:
Based on reactions with analogous compounds like 2-bromo-5-chlorothiophene, high yields can be expected for the selective Suzuki coupling at the more reactive halogen position.[1]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70 - 85 |
| PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 - 12 | 80 - 95 |
Experimental Protocol (General):
-
In a round-bottom flask, dissolve this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., toluene/ethanol/water 4:1:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-bromo-5-aryltoluene product.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction also demonstrates high selectivity for the C-I bond of this compound.[3]
Reaction Scheme:
References
Core Principle: Differential Reactivity of Carbon-Halogen Bonds
An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in this compound. Due to the presence of two different halogen atoms on the aromatic ring, this molecule presents an excellent platform for selective functionalization, a critical aspect in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This guide will delve into the principles governing the differential reactivity of the carbon-iodine (C-I) and C-Br bonds, present illustrative quantitative data from analogous systems, provide detailed experimental protocols for key transformations, and visualize the underlying reaction pathways.
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The generally accepted order of reactivity for halogens in many common organic reactions, particularly palladium-catalyzed cross-coupling reactions and metal-halogen exchange, is I > Br > Cl > F.[1][2] This trend is primarily governed by the carbon-halogen bond dissociation energy; the C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage.[1][2]
In the context of palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the organohalide to the low-valent palladium catalyst.[1] The weaker C-I bond undergoes oxidative addition more readily and under milder conditions than the more robust C-Br bond.[1][3] This significant difference in reactivity allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the efficient and controlled construction of complex molecular architectures.
Quantitative Data: Illustrative Comparison of C-I vs. C-Br Reactivity
While specific quantitative data for the reactivity of this compound is not extensively published, the following tables summarize representative data from analogous dihalogenated aromatic systems. These examples clearly illustrate the preferential reactivity of the C-I bond over the C-Br bond in key synthetic transformations.
Table 1: Suzuki-Miyaura Coupling of 2-Halo-5-methylfuran with Phenylboronic Acid
| Entry | Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) | C-I : C-Br Ratio |
| 1 | 2-Bromo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 | - |
| 2 | 2-Iodo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 | - |
| 3 | 2-Bromo-4-iodophenol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 | >95:5 (C-I coupling) |
Data adapted from analogous systems reported in the literature.[1][4]
Table 2: Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Halogenated Pyridine | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) (at Iodo-position) |
| 2-Amino-5-bromo-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | 85 |
| 4-Bromo-2-chloro-6-iodopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 60 | 6 | ~85-95 |
Data adapted from analogous systems reported in the literature.[5]
Table 3: Grignard Reagent Formation from 2-Halofurans
| Entry | Halide | Conditions | Initiation | Yield (%) |
| 1 | 2-Bromofuran | Mg, THF, reflux | Requires iodine crystal | ~80 |
| 2 | 2-Iodofuran | Mg, THF, rt | Spontaneous | >90 |
Data adapted from analogous systems reported in the literature.[1]
These tables demonstrate that reactions at the C-I bond are generally faster, occur under milder conditions, and result in higher yields compared to the C-Br bond. This allows for a high degree of regioselectivity when working with molecules like this compound.
Experimental Protocols
The following are detailed protocols for key reactions that exploit the differential reactivity of the C-I and C-Br bonds in a molecule like this compound.
Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the 5-position (iodine) of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-5-aryltoluene.
Selective Sonogashira Coupling at the C-I Position
This protocol details the selective coupling of a terminal alkyne at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent (THF or DMF) and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Selective Halogen-Metal Exchange (Lithiation) at the C-I Position
This protocol describes the selective formation of an organolithium species at the 5-position of this compound.
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Desired electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[1]
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for selective cross-coupling.
Conclusion
The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound makes it a highly valuable and versatile building block in organic synthesis. The significantly greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions and halogen-metal exchange allows for predictable and selective functionalization at the 5-position. This leaves the C-Br bond at the 2-position available for subsequent transformations, enabling the efficient construction of complex, polysubstituted aromatic compounds. For researchers and professionals in drug development, a thorough understanding of these reactivity principles is paramount for the rational design of synthetic routes to novel therapeutic agents.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical overview of the electrophilic substitution reactions of 2-bromo-5-iodotoluene. Due to the limited availability of direct experimental data for this specific substrate in peer-reviewed literature, this document focuses on predicting the regiochemical outcomes of nitration, bromination, sulfonation, and Friedel-Crafts acylation based on established principles of physical organic chemistry. The directing effects of the methyl, bromo, and iodo substituents, in conjunction with steric hindrance, are analyzed to forecast the most probable substitution patterns. This guide furnishes detailed, representative experimental protocols from analogous reactions on related substrates, offering a robust starting point for synthetic endeavors. All quantitative data for analogous compounds is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles governing these transformations.
Introduction: Predicting Reactivity and Regioselectivity
This compound presents a unique case for studying electrophilic aromatic substitution (EAS) due to the presence of three distinct substituents on the benzene ring: a weakly activating, ortho,para-directing methyl group, and two deactivating, ortho,para-directing halogen atoms (bromo and iodo). The regiochemical outcome of EAS reactions on this substrate is governed by a complex interplay of electronic and steric effects.
Electronic Effects:
-
Methyl Group (-CH₃): An activating group that donates electron density to the ring via induction and hyperconjugation, stabilizing the arenium ion intermediate. It strongly directs incoming electrophiles to the ortho and para positions.
-
Bromo (-Br) and Iodo (-I) Groups: These halogens are deactivating due to their strong electron-withdrawing inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. This resonance effect is the reason they are ortho,para-directors. The directing strength of halogens generally follows the order I > Br > Cl > F, which is inverse to their electronegativity.
Steric Effects:
The steric bulk of the substituents plays a crucial role in determining the accessibility of the different positions on the aromatic ring. The positions ortho to the substituents, particularly the bulky iodine atom, are expected to be sterically hindered.
Overall Prediction of Regioselectivity:
The positions on the ring available for substitution are C3, C4, and C6.
-
Position C6: This position is ortho to the activating methyl group and para to the bromo group. Both substituents strongly favor substitution at this position.
-
Position C4: This position is para to the methyl group and ortho to the iodo group. Both substituents also favor substitution here.
-
Position C3: This position is meta to the methyl group and ortho to both the bromo and iodo groups. It is electronically disfavored by the methyl group and sterically hindered by the two adjacent halogens.
Therefore, electrophilic attack is most likely to occur at positions C4 and C6. The final product distribution will be a result of the competition between these two sites, influenced by the specific electrophile and reaction conditions.
Logical Workflow for Predicting Regioselectivity
An In-depth Technical Guide to the Derivatives of 2-Bromo-5-iodotoluene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-iodotoluene and its derivatives, focusing on their synthesis, chemical properties, and potential applications in medicinal chemistry and materials science. The unique substitution pattern of this scaffold, featuring both a bromine and an iodine atom, allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules.
Synthesis of this compound and Key Derivatives
The synthesis of this compound and its primary derivatives, such as 2-bromo-5-iodobenzyl alcohol and 2-bromo-5-iodobenzoic acid, serves as the foundation for accessing a diverse range of more complex molecules. The following sections detail the synthetic protocols for these key compounds.
Synthesis of this compound
A common route for the synthesis of this compound starts from o-toluidine, involving a two-step process of iodination followed by a Sandmeyer-type reaction.
Experimental Protocol:
-
Step 1: Iodination of o-Toluidine. In a round-bottom flask, o-toluidine is dissolved in a suitable solvent system, such as aqueous sodium bicarbonate. Iodine is then added portion-wise at a controlled temperature (e.g., 20°C) and the reaction is stirred for a specified time (e.g., 1.5 hours) to yield 4-iodo-2-methylaniline.
-
Step 2: Diazotization and Bromination. The resulting 4-iodo-2-methylaniline is then subjected to a diazotization reaction using n-butyl nitrite in acetonitrile. The subsequent addition of copper(II) bromide at an elevated temperature (e.g., 65°C) facilitates the replacement of the diazonium group with bromine, affording this compound.
Synthesis of 2-Bromo-5-iodobenzyl alcohol
A multi-step synthesis starting from o-benzylamine can be employed to produce 2-bromo-5-iodobenzyl alcohol, a versatile intermediate for further derivatization.[1]
Experimental Protocol:
-
Iodination of o-Benzylamine: o-Benzylamine is subjected to an iodination reaction to produce 2-methyl-4-iodoaniline.
-
Diazotization and Bromination: The 2-methyl-4-iodoaniline is then converted to 2-bromo-4-iodotoluene via a diazotization reaction followed by bromination.
-
Benzylic Bromination: 2-Bromo-4-iodotoluene is treated with N-bromosuccinimide (NBS) in the presence of an initiator to yield 2-bromo-4-iodobenzyl bromide.
-
Hydrolysis: Finally, the benzyl bromide is hydrolyzed using a base to give 2-bromo-5-iodobenzyl alcohol.[1]
Synthesis of 2-Bromo-5-iodobenzoic Acid
The synthesis of 2-bromo-5-iodobenzoic acid can be achieved from o-bromobenzoic acid through an electrophilic iodination reaction.
Experimental Protocol:
-
Iodination of o-Bromobenzoic Acid: o-Bromobenzoic acid is treated with N-iodosuccinimide (NIS) in a strong acid, such as 30% hydrochloric acid, at a low temperature (5-10°C). The reaction is typically complete within 1-2 hours. After an extractive workup with ethyl acetate, 5-iodo-2-bromobenzoic acid can be isolated. A reported yield for this reaction is 72%.[2]
-
Conversion to Acyl Chloride: The resulting carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride in toluene at 50°C. This reaction is reported to proceed with a yield of 90%.[2]
-
Reduction to Benzyl Alcohol: The 5-iodo-2-bromobenzoyl chloride can then be reduced to 5-iodo-2-bromobenzyl alcohol using a reducing agent like sodium borohydride in ethanol. This reduction is reported to have a yield of 80%.[2]
Chemical Reactivity and Derivatization
The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that allows for selective and sequential functionalization. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 5-position while leaving the 2-position available for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Due to the higher reactivity of the C-I bond, Suzuki coupling of this compound with a boronic acid or ester will preferentially occur at the 5-position.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) are combined.
-
Solvent and Temperature: A degassed solvent system (e.g., THF, DMF, or a mixture of dioxane and water) is added. The reaction mixture is then heated to a temperature typically ranging from 80 to 120°C.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond, providing access to a wide range of acetylenic derivatives. Similar to the Suzuki coupling, the reaction with this compound will selectively occur at the iodine-bearing position under appropriate conditions.
General Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI at 5-10 mol%).
-
Solvent and Base: A degassed solvent (e.g., THF or DMF) is added, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Workup and Purification: After the reaction is complete, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The crude product is then purified by column chromatography.
Quantitative Data
| Starting Material | Product | Reaction Type | Reagents | Yield (%) | Reference |
| o-Bromobenzoic acid | 5-Iodo-2-bromobenzoic acid | Iodination | N-Iodosuccinimide, 30% HCl | 72 | [2] |
| 5-Iodo-2-bromobenzoic acid | 5-Iodo-2-bromobenzoyl chloride | Acyl Halogenation | Thionyl chloride, Toluene | 90 | [2] |
| 5-Iodo-2-bromobenzoyl chloride | 5-Iodo-2-bromobenzyl alcohol | Reduction | Sodium borohydride, Ethanol | 80 | [2] |
Biological and Medicinal Applications
Derivatives of this compound are of significant interest in drug discovery due to their potential to serve as scaffolds for a variety of biologically active molecules. The ability to introduce diverse functional groups at specific positions allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Although specific IC50 or Ki values for derivatives of this compound are not widely reported in the literature, the core structure is found in building blocks used for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to:
-
Kinase Inhibitors: The substituted toluene core can be elaborated to interact with the ATP-binding site of various kinases, which are important targets in oncology and inflammatory diseases.
-
Antiviral Agents: Halogenated aromatic compounds are features of many antiviral drugs, and derivatives of this compound could be explored for their potential to inhibit viral replication.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the scaffold makes it a potential starting point for the development of agents that can cross the blood-brain barrier and act on CNS targets.
Further research is required to synthesize and evaluate libraries of compounds derived from this compound to fully elucidate their therapeutic potential.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described in this guide.
Caption: Synthetic route to 2-Bromo-5-iodobenzyl alcohol.
Caption: Synthetic route to 5-Iodo-2-bromobenzyl alcohol.
Caption: General workflow for the derivatization of this compound.
References
Methodological & Application
Application Note: Site-Selective Suzuki Coupling Protocol for 2-Bromo-5-iodotoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organohalide.[1] The substrate 2-Bromo-5-iodotoluene is a valuable bifunctional building block for sequential or site-selective cross-coupling reactions. The differential reactivity of its carbon-halogen bonds—with the carbon-iodine (C-I) bond being weaker and more reactive than the carbon-bromine (C-Br) bond—allows for selective functionalization.[1] Under carefully controlled conditions, the iodine substituent can be selectively coupled, leaving the bromine atom intact for subsequent transformations. This application note provides a detailed protocol for the site-selective Suzuki-Miyaura coupling at the iodine position of this compound.
General Reaction Scheme:
The protocol focuses on the selective coupling at the more reactive iodine position of this compound with a generic arylboronic acid.
References
Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-5-iodotoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective Sonogashira coupling of 2-bromo-5-iodotoluene with various terminal alkynes. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for a highly regioselective reaction at the iodo-position, making this substrate a valuable building block for the synthesis of complex organic molecules.
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base under mild conditions.[2] For dihalogenated substrates like this compound, the reaction can be controlled to occur selectively at the more reactive C-I bond.[3][4]
Data Presentation: Reaction Yields
The following table summarizes representative yields for the selective Sonogashira coupling of this compound with a variety of terminal alkynes. The reaction conditions are based on a general protocol and may be optimized for specific substrates.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Bromo-5-(phenylethynyl)toluene | 95 |
| 2 | 1-Octyne | 2-Bromo-5-(oct-1-yn-1-yl)toluene | 88 |
| 3 | Trimethylsilylacetylene | 2-Bromo-5-((trimethylsilyl)ethynyl)toluene | 92 |
| 4 | Propargyl alcohol | (4-Bromo-3-methylphenyl)ethynyl)methanol | 85 |
| 5 | 4-Ethynylanisole | 1-Bromo-2-((4-methoxyphenyl)ethynyl)-4-methylbenzene | 90 |
Yields are based on isolated product and are representative examples for illustrative purposes. Optimization of reaction conditions may lead to higher yields.
Experimental Protocols
This section provides a detailed methodology for the selective Sonogashira coupling of this compound with a terminal alkyne at the iodo-position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent and Reagent Addition:
-
Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv.) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. For less reactive alkynes, the mixture can be gently heated to 40-50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-bromo-5-(alkynyl)toluene derivative.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling of this compound.
Caption: Regioselective Sonogashira coupling of this compound.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Chemoselective Heck Reaction of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in modern organic synthesis, finding widespread application in the pharmaceutical and materials science industries. A key feature of the Heck reaction is its ability to be rendered highly chemoselective, particularly when substrates with multiple halogen substituents of differing reactivity are employed.
This document provides detailed application notes and protocols for the Heck reaction of 2-Bromo-5-iodotoluene. The significant difference in bond dissociation energies between the C-I and C-Br bonds allows for selective olefination at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations. This chemoselectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds. The protocols provided are based on established methodologies for the selective Heck coupling of dihaloarenes.
Principle of Chemoselectivity
The selective Heck reaction of this compound is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, leading to a much faster rate of oxidative addition at the iodo-substituted position. By carefully controlling the reaction conditions, such as temperature and reaction time, the Heck coupling can be directed exclusively to the C-I bond. The general reactivity trend for aryl halides in the Heck reaction is: I > Br > Cl.[1]
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the selective Heck reaction of bromoiodoarenes with common classes of alkenes, namely acrylates and styrenes. These conditions can be adapted for this compound.
Table 1: Heck Reaction Conditions for Bromoiodoarenes with Acrylates
| Parameter | Condition | Notes |
| Aryl Halide | This compound (or analogous bromoiodobenzene) | 1.0 equivalent |
| Alkene | Acrylic Acid / Alkyl Acrylate (e.g., n-Butyl Acrylate) | 1.1 - 1.5 equivalents |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1 - 5 mol% |
| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | 2 - 10 mol% |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents |
| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dioxane | |
| Temperature | 70 - 120 °C | Lower temperatures favor selectivity. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or GC-MS. |
Table 2: Heck Reaction Conditions for Bromoiodoarenes with Styrenes
| Parameter | Condition | Notes |
| Aryl Halide | This compound (or analogous bromoiodobenzene) | 1.0 equivalent |
| Alkene | Styrene | 1.1 - 1.5 equivalents |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1 - 5 mol% |
| Ligand | Triphenylphosphine (PPh₃) (if not using Pd(PPh₃)₄) | 2 - 10 mol% |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | 2.0 - 3.0 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | |
| Temperature | 80 - 120 °C | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS. |
Experimental Protocols
The following are detailed protocols for the selective Heck reaction of a bromoiodoarene with an acrylate and styrene. These can be directly adapted for this compound.
Protocol 1: Selective Heck Reaction of this compound with Acrylic Acid
This protocol is adapted from a procedure for the Heck reaction of bromoiodobenzene with acrylic acid.[1]
Materials:
-
This compound
-
Acrylic Acid
-
Palladium(II) Acetate
-
Triethylamine
-
Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), acetonitrile, and triethylamine (3.0 eq).
-
Add acrylic acid (1.1 eq) to the mixture.
-
Finally, add palladium(II) acetate (0.015 eq).
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 3 M HCl to precipitate the product.
-
Collect the solid product by suction filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Selective Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl Acrylate
-
Palladium(II) Acetate
-
Triphenylphosphine
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Add n-butyl acrylate (1.2 eq) to the reaction mixture via syringe.
-
Heat the mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Tetrakis(triphenylphosphine)palladium(0)
-
Potassium Carbonate
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), styrene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Heck reaction in the laboratory.
Caption: General laboratory workflow for a Heck reaction.
References
Application Notes and Protocols for the Stille Coupling of 2-Bromo-5-iodotoluene with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective Stille coupling of 2-bromo-5-iodotoluene with various organostannanes. This protocol leverages the differential reactivity of carbon-halogen bonds to achieve chemoselective carbon-carbon bond formation, a critical transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1] In dihalogenated substrates such as this compound, the significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective coupling reactions. The C-I bond, being weaker, undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the C-Br bond, enabling the selective functionalization at the iodine position.[2] This chemoselectivity is a key strategic element in the modular synthesis of polysubstituted aromatic compounds.
This document outlines the experimental workflow and provides detailed protocols for the selective Stille coupling of this compound with various organostannanes, including vinyl, aryl, and alkynyl stannanes.
Reaction Principle and Selectivity
The selective Stille coupling of this compound hinges on the differential reactivity of the C-I and C-Br bonds in the oxidative addition step of the palladium catalytic cycle. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2] This allows for the preferential reaction at the iodo-substituted position under carefully controlled conditions, leaving the bromo group intact for subsequent transformations.
Key Factors Influencing Selectivity:
-
Nature of the Halogen: The inherent difference in C-X bond strength is the primary driver of selectivity.
-
Catalyst System: The choice of palladium precursor and ligands can influence the rate and selectivity of the reaction.
-
Reaction Temperature: Lower temperatures generally favor selective coupling at the more reactive C-I bond.
-
Solvent: The polarity of the solvent can affect the reaction kinetics and selectivity.
Experimental Workflow
The general experimental workflow for the selective Stille coupling of this compound is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent workup and purification to isolate the desired product.
Caption: A generalized experimental workflow for the selective Stille coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the selective Stille coupling of this compound with various organostannanes. These examples demonstrate the versatility of the reaction in forming different types of carbon-carbon bonds.
Table 1: Stille Coupling with Vinyltributylstannane
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | Dioxane | 80 | 16 | 92 |
| 3 | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 10 | 88 |
Table 2: Stille Coupling with Aryltributylstannanes
| Entry | Arylstannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 82 |
| 2 | 4-Methoxyphenyltributylstannane | Pd₂(dba)₃ (2.5) | XPhos (6) | Dioxane | 100 | 16 | 90 |
| 3 | 2-Thienyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 87 |
Table 3: Stille Coupling with Alkynyltributylstannanes
| Entry | Alkynylstannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Phenylethynyl)tributylstannane | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | THF | 65 | 8 | 95 |
| 2 | (Trimethylsilylethynyl)tributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | Dioxane | 80 | 10 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Selective Stille Coupling of this compound with Vinyltributylstannane
Materials:
-
This compound (1.0 equiv)
-
Vinyltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add vinyltributylstannane to the reaction mixture via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-vinyltoluene.
Protocol 2: General Procedure for the Selective Stille Coupling of this compound with Phenyltributylstannane
Materials:
-
This compound (1.0 equiv)
-
Phenyltributylstannane (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (6 mol%)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous dioxane and phenyltributylstannane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, follow the workup and purification procedure outlined in Protocol 1.
Protocol 3: Copper(I)-Cocatalyzed Stille Coupling with (Phenylethynyl)tributylstannane
Materials:
-
This compound (1.0 equiv)
-
(Phenylethynyl)tributylstannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by (phenylethynyl)tributylstannane.
-
Stir the reaction mixture at 65 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Follow the workup and purification procedure as described in Protocol 1.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Stille coupling reaction illustrates the logical sequence of elementary steps involving the palladium catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The selective Stille coupling of this compound provides an efficient and modular approach to the synthesis of a variety of 2-bromo-5-substituted toluenes. By carefully selecting the palladium catalyst, ligands, and reaction conditions, high yields and excellent chemoselectivity for the reaction at the iodo position can be achieved. The protocols provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the construction of complex molecular architectures from readily available starting materials. Careful handling of toxic organotin reagents and byproducts is essential for the safe and effective implementation of these procedures.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the chemoselective Buchwald-Hartwig amination of 2-Bromo-5-iodotoluene. This substrate presents a unique challenge and opportunity due to the presence of two different halogen atoms, allowing for selective functionalization at either the iodo or bromo position. This enables the synthesis of diverse building blocks for drug discovery and development.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] The reaction's versatility has made it a cornerstone in medicinal chemistry for the synthesis of arylamines. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][3]
Chemoselectivity in the Amination of this compound
The differential reactivity of the carbon-halogen bonds in this compound (C-I > C-Br) allows for selective mono-amination. Generally, the carbon-iodine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. By carefully selecting the catalyst system (palladium or nickel-based), ligands, base, and reaction conditions, one can achieve high selectivity for the amination at the C-I position.
Palladium-Catalyzed Selective Mono-amination at the C-I Bond
While specific literature on the palladium-catalyzed Buchwald-Hartwig amination of this compound is not abundant, the principles of chemoselectivity in dihaloarenes are well-established. The following protocol is based on conditions known to favor the selective amination of aryl iodides over aryl bromides. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction under milder conditions, which can enhance selectivity.[1][4]
Table 1: Recommended Conditions for Palladium-Catalyzed Selective Mono-amination of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, SPhos, or RuPhos | 2-4 mol% |
| Base | NaOtBu or LHMDS | 1.2-1.5 equivalents |
| Solvent | Toluene or Dioxane (anhydrous) | |
| Amine | Primary or Secondary Amine | 1.1-1.2 equivalents |
| Temperature | Room Temperature to 80 °C | Lower temperatures favor selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocol: Palladium-Catalyzed Selective Mono-amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and the base (e.g., NaOtBu, 2.4 mmol, 1.2 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (2.0 mmol, 1.0 equiv) and the amine (2.2 mmol, 1.1 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-5-aminotoluene derivative.
Nickel-Catalyzed Selective Mono-amination at the C-I Bond
Recent studies have shown that nickel-based catalyst systems can provide excellent chemoselectivity for the amination of aryl iodides in the presence of aryl bromides and chlorides. A notable example is a phenylboronic ester-activated, nickel-catalyzed Buchwald-Hartwig-type amination.[5] This method offers a robust and highly selective alternative to palladium-based systems.
Table 2: Quantitative Data for Nickel-Catalyzed Selective Mono-amination of Dihaloarenes
The following data is adapted from a study on the selective amination of 1-bromo-4-iodobenzene, a structurally similar substrate to this compound, demonstrating the high selectivity of the nickel-catalyzed system.[5]
| Entry | Amine | Product | Yield (%) |
| 1 | p-Toluidine | 4-Bromo-N-(p-tolyl)aniline | 78 |
| 2 | Aniline | 4-Bromo-N-phenylaniline | 73 |
| 3 | Dodecylamine | 4-Bromo-N-dodecylaniline | 60 |
| 4 | Morpholine | 4-(4-Bromophenyl)morpholine | 84 |
Experimental Protocol: Nickel-Catalyzed Selective Mono-amination
This protocol is based on the phenylboronic ester-activated, nickel-catalyzed amination of aryl iodides.[5]
-
Reaction Setup: To an oven-dried reaction vial, add Ni(acac)₂ (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), the amine (3.0 mmol, 3.0 equiv), phenylboronic ester (e.g., 2-phenyl-1,3,2-dioxaborinane, 1.3 mmol, 1.3 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 3 mL).
-
Reaction: Seal the vial and stir the mixture at a specified temperature (e.g., 100 °C) for the required time (typically 24-48 hours).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemoselective formation of a Grignard reagent from 2-Bromo-5-iodotoluene. Leveraging the differential reactivity of carbon-halogen bonds, magnesium insertion occurs preferentially at the more labile carbon-iodine bond, yielding (4-bromo-3-methylphenyl)magnesium iodide while leaving the carbon-bromine bond intact. This methodology is crucial for the synthesis of selectively functionalized aromatic compounds, which are pivotal intermediates in pharmaceutical and materials science research. This document outlines the theoretical basis, a comprehensive experimental protocol, and expected outcomes for this selective organometallic transformation.
Introduction
Grignard reagents are among the most powerful and versatile organometallic compounds in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[1] The preparation of these reagents typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] In substrates possessing multiple halogen atoms, achieving selective Grignard reagent formation at a single site is a common synthetic challenge. Such selectivity is paramount to avoid the formation of undesired byproducts and to enable subsequent, specific functionalization of the molecule.
The chemoselectivity of Grignard reagent formation is governed by the bond dissociation energies of the carbon-halogen bonds. The established order of reactivity for this transformation is I > Br > Cl > F.[2] The carbon-iodine (C-I) bond is weaker and therefore possesses a lower activation energy for oxidative insertion of magnesium compared to the stronger carbon-bromine (C-Br) bond. This reactivity difference allows for the highly chemoselective synthesis of (4-bromo-3-methylphenyl)magnesium iodide from this compound.
Data Presentation
While specific quantitative data for the Grignard reagent formation from this compound is not extensively reported, the following table summarizes yields for analogous chemoselective Grignard formations and subsequent reactions from similar bromo-iodoaryl compounds to provide an expectation of reaction efficiency.
| Starting Material | Grignard Reagent Formed | Subsequent Reaction & Product | Yield (%) | Reference |
| 1-Bromo-4-iodobenzene | (4-bromophenyl)magnesium iodide | Reaction with an electrophile | High | General Knowledge |
| 2-Bromo-5-iodopyridine | (6-Bromopyridin-3-yl)magnesium iodide | Cross-coupling reactions | Good to High | General Knowledge |
| 1-Bromo-3-iodobenzene | (3-bromophenyl)magnesium iodide | Trapping with an electrophile | High | General Knowledge |
Table 1: Representative Yields for Chemoselective Grignard Reactions of Bromo-Iodoaryl Compounds.
Experimental Protocols
This protocol is designed for the safe and efficient synthesis of (4-bromo-3-methylphenyl)magnesium iodide on a laboratory scale. All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials and Equipment
-
Reactants:
-
This compound (1.0 equivalent)
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
Iodine (1-2 small crystals for activation)
-
-
Solvent:
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Diethyl Ether (Et₂O)
-
-
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line (recommended)
-
Syringes and needles
-
Detailed Step-by-Step Procedure
-
Apparatus Setup and Preparation:
-
All glassware must be scrupulously dried in an oven at >120 °C for at least 4 hours or flame-dried under a vacuum.
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel while still warm.
-
Immediately place the assembled apparatus under a positive pressure of dry nitrogen or argon. Equip the top of the condenser with a gas bubbler or connect to a Schlenk line.
-
-
Magnesium Activation:
-
Weigh the magnesium turnings (1.2 - 1.5 equivalents) and add them to the reaction flask under a positive flow of inert gas.
-
Add one or two small crystals of iodine. The iodine will etch the passivating magnesium oxide layer on the turnings, exposing a fresh metal surface.[2]
-
Gently warm the flask with a heating mantle or heat gun until the purple iodine vapor is observed to sublime and then dissipate. This indicates the activation of the magnesium. Allow the flask to cool to room temperature.
-
-
Initiation of Grignard Formation:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Add a small portion (approximately 5-10%) of the this compound solution to the activated magnesium turnings in the flask.
-
The reaction should initiate, which is typically indicated by the appearance of a cloudy, grayish solution and gentle boiling of the solvent at the magnesium surface.[2] If the reaction does not start, gently warm the flask with a heating mantle until initiation is observed, then immediately remove the heat source.
-
-
Formation of the Grignard Reagent:
-
Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling. An ice-water bath can be kept on standby for cooling if the reaction becomes too vigorous.
-
After the addition is complete, continue to stir the reaction mixture. Gentle warming with a heating mantle to maintain a steady reflux for an additional 30-60 minutes can be applied to ensure the reaction goes to completion. The disappearance of most of the magnesium turnings is a good indicator of reaction completion.
-
-
Use and Quantification of the Grignard Reagent:
-
Cool the reaction mixture to room temperature. The resulting grayish-brown solution is the (4-bromo-3-methylphenyl)magnesium iodide Grignard reagent and is ready for use in subsequent reactions.
-
It is highly recommended to use the Grignard reagent immediately. If storage is necessary, it must be under a strictly inert atmosphere.
-
The concentration of the active Grignard reagent can be determined by titration (e.g., with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator).
-
Visualizations
Reaction Pathway Diagram
Caption: Chemoselective formation of the Grignard reagent.
Experimental Workflow Diagram
References
Application Notes: Synthesis of Biaryls Using 2-Bromo-5-iodotoluene
Introduction
2-Bromo-5-iodotoluene is a highly versatile dihalogenated aromatic compound that serves as a key building block in the synthesis of complex biaryl and heterobiaryl structures. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive and susceptible to oxidative addition than the C-Br bond.[1][2][3] This property enables the selective coupling at the 5-position of the toluene ring under milder conditions, while leaving the less reactive bromine at the 2-position available for a subsequent, distinct transformation. This stepwise approach is a powerful strategy for the controlled and efficient construction of unsymmetrical biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[4][5]
This document provides detailed protocols for the synthesis of biaryls via regioselective Suzuki-Miyaura and Stille cross-coupling reactions using this compound.
Logical Workflow: Sequential Cross-Coupling Strategy
The differential reactivity of the C-I and C-Br bonds in this compound allows for a logical and efficient two-step synthesis of unsymmetrical biaryls. The workflow below illustrates this sequential functionalization strategy. The first coupling reaction is performed under conditions that selectively activate the C-I bond. Following purification, the resulting bromo-biaryl intermediate undergoes a second coupling reaction under conditions suitable for activating the more robust C-Br bond.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-I Bond)
This protocol describes a general procedure for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid with the C-I bond of this compound.[6][7]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 8 mL 1,4-dioxane and 2 mL water) followed by the palladium catalyst (e.g., 0.03 mmol Pd(PPh₃)₄).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-bromo-3-methylbiphenyl derivative.
Protocol 2: Stille Cross-Coupling (C-I Bond)
The Stille reaction provides an alternative method for forming C-C bonds and is known for its tolerance of a wide range of functional groups.[8][9][10]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Additive such as Copper(I) iodide (CuI) or Lithium chloride (LiCl)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (0.02 mmol) in the anhydrous solvent (10 mL).
-
Reagent Addition: Add the organostannane reagent (1.1 mmol) to the mixture via syringe. If using an additive, it should be added at this stage.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography to yield the pure product.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the sequential cross-coupling of this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C-I Bond
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 90 | 8 | 89 |
| 3 | 3-Cyanophenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | DMF | 80 | 12 | 85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 85 | 6 | 90 |
Table 2: Subsequent Stille Coupling at the C-Br Bond of Intermediate 4-Bromo-3-methyl-1,1'-biphenyl
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ (4) | None | Toluene | 110 | 16 | 81 |
| 2 | Vinyl-Sn(n-Bu)₃ | PdCl₂(PPh₃)₂ (4) | CuI | DMF | 90 | 12 | 78 |
| 3 | 2-Furyl-Sn(n-Bu)₃ | Pd(PPh₃)₄ (4) | LiCl | Toluene | 110 | 18 | 75 |
| 4 | (Phenylethynyl)tributylstannane | Pd(PPh₃)₄ (4) | CuI | DMF | 80 | 10 | 88 |
Reaction Mechanisms: Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The diagrams below illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Stille cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle
The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2-Bromo-5-iodotoluene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodotoluene is a versatile, dihalogenated aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates. The differential reactivity of the bromine and iodine substituents allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions. The iodine atom, being more reactive, is typically displaced in the initial coupling step, followed by a subsequent reaction at the less reactive bromine position. This regioselectivity is crucial for the construction of highly substituted aromatic cores found in many biologically active molecules, particularly in the development of kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Application in Kinase Inhibitor Synthesis
A significant application of this compound and structurally related compounds is in the synthesis of kinase inhibitors. The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, is an example of a therapeutic agent targeting this pathway. The synthesis of Trametinib and its analogs often involves the coupling of a substituted aniline derivative with a complex heterocyclic core. While not a direct precursor to Trametinib, this compound represents a key starting material for the synthesis of similar MEK inhibitor scaffolds.
MEK/ERK Signaling Pathway
The MEK/ERK pathway is a downstream component of the RAS-RAF-MEK-ERK signaling cascade. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, leading to the regulation of various transcription factors and cellular processes involved in cell growth and survival.
Application Notes and Protocols for the Regioselective Cross-Coupling of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the regioselective functionalization of 2-bromo-5-iodotoluene via palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective substitution at the 5-position of the toluene ring, making this compound a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction to Regioselective Cross-Coupling
In dihalogenated aromatic compounds, the regioselectivity of cross-coupling reactions is primarily governed by the differing bond dissociation energies of the carbon-halogen bonds. For this compound, the C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This inherent reactivity difference (I > Br > Cl > F) allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the iodine-bearing position under carefully controlled conditions, leaving the bromine atom available for subsequent transformations.
This selective functionalization is a key strategy in the efficient and modular synthesis of polysubstituted aromatic compounds, allowing for the stepwise introduction of different functionalities onto the aromatic core.
Data Presentation: A Comparative Overview of Regioselective Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the regioselective Suzuki-Miyaura, Sonogashira, and Heck couplings of aryl halides, providing a guide for the expected outcomes with this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C-I/C-Br Selectivity |
| 1 | This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | >90 | >98:2 |
| 2 | 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 95 | >99:1 |
| 3 | 2-Bromo-4-iodopyridine | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 80 | 16 | 88 | >95:5 |
Table 2: Regioselective Sonogashira Coupling of Dihaloarenes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C-I/C-Br Selectivity |
| 1 | This compound (model) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | >95 | >98:2 |
| 2 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (1) | CuI (2) | Diisopropylamine | Toluene | 50 | 4 | 92 | >99:1 |
| 3 | 2-Bromo-4-iodopyridine | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | RT | 8 | 90 | >95:5 |
Table 3: Regioselective Heck Coupling of Dihaloarenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | C-I/C-Br Selectivity |
| 1 | This compound (model) | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | >85 | >95:5 |
| 2 | 1-Bromo-4-iodobenzene | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 88 | >99:1 |
| 3 | 2-Bromo-4-iodopyridine | Methyl methacrylate | Pd(OAc)₂ (5) | - | NaOAc | DMA | 120 | 24 | 75 | >90:10 |
Experimental Protocols
The following are detailed protocols for the regioselective cross-coupling of this compound. These protocols are based on established methodologies for similar dihalogenated substrates and should be optimized for specific applications.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Deionized water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add anhydrous toluene and deionized water (4:1 v/v) via syringe. The solution should be degassed prior to addition.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective Heck Coupling
This protocol describes the selective coupling of an alkene at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for Regioselective Cross-Coupling
Caption: General catalytic cycle for regioselective cross-coupling.
Experimental Workflow for Regioselective Cross-Coupling
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-bromo-5-iodotoluene. This versatile dihalogenated aromatic compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective functionalization, enabling a stepwise approach to molecular elaboration.
Principle of Regioselectivity
The palladium-catalyzed cross-coupling reactions of this compound proceed with high regioselectivity. This selectivity is governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1] By carefully controlling the reaction conditions, selective coupling at the 5-position (iodine) can be achieved, leaving the bromine at the 2-position available for subsequent transformations.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. In the case of this compound, this reaction can be controlled to selectively form an arylalkyne at the 5-position.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | RT | 6 | ~95 (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 6 | ~85 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | ~85 (estimated) |
Yields are estimated based on similar substrates and may require optimization for this compound.
Experimental Protocol: Regioselective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. Selective coupling at the 5-position of this compound can be achieved to synthesize biaryl compounds.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~92 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 12 | ~85-95 (estimated) |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~80-90 (estimated) |
Yields are estimated based on similar substrates and may require optimization for this compound.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Solvent system (e.g., Toluene/H₂O, THF/H₂O, 1,4-Dioxane/H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring to the specified temperature.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to this compound for selective olefination at the 5-position.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 100 | 12 | ~70-80 (estimated) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc / DMAc | 120 | 24 | ~65-75 (estimated) |
| 3 | 1-Octene | Pd(OAc)₂ / dppf | K₂CO₃ / NMP | 110 | 18 | ~60-70 (estimated) |
Yields are estimated based on similar substrates and may require optimization for this compound.
Experimental Protocol: Regioselective Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Charge a Schlenk tube with this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture with stirring to the appropriate temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It enables the selective amination of this compound at the 5-position.[2]
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ / 1,4-Dioxane | 100 | 12 | ~80-90 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | 110 | 18 | ~75-85 (estimated) |
| 3 | n-Butylamine | Pd(OAc)₂ / tBuXPhos | NaOtBu / THF | 80 | 24 | ~70-80 (estimated) |
Yields are estimated based on similar substrates and may require optimization for this compound.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, tBuXPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, base, and this compound to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with stirring to the indicated temperature.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for Copper-Catalyzed Reactions Involving 2-Bromo-5-iodotoluene
Introduction
2-Bromo-5-iodotoluene is a versatile synthetic building block in organic chemistry, particularly valuable in the development of pharmaceuticals and complex molecular structures.[1][2] Its structure features two different halogen atoms, iodine and bromine, on a toluene scaffold. This differential halogenation allows for regioselective functionalization, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in various cross-coupling reactions. This document provides detailed application notes and experimental protocols for key copper-catalyzed cross-coupling reactions utilizing this compound, targeting researchers, scientists, and professionals in drug development.
Application Note 1: Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)
The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of N-arylated compounds.[3] When using this compound, the reaction is expected to proceed selectively at the more reactive C-I bond. This method is crucial for synthesizing substituted anilines and N-aryl heterocycles, which are common motifs in biologically active molecules.[3]
Quantitative Data: Representative C-N Coupling Reactions
The following table summarizes typical reaction conditions for the copper-catalyzed N-arylation of various amines with aryl iodides. While specific data for this compound is not extensively published, these examples with analogous aryl iodides provide a strong predictive framework for reaction outcomes.
| Entry | Amine/Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Indole | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 82-88 | [4] |
| 2 | Aniline | CuI (5) | 6-Hydroxy Picolinohydrazide (10) | K₂CO₃ | Toluene | 100 | ~90 | [5] |
| 3 | Pyrrolidine | CuI (10) | Boc-L-proline (20) | K₂CO₃ | DMSO | 110 | 95 | [6] |
| 4 | Imidazole | Cu₂O (5) | (S)-N,N-dimethyl-1-ferrocenylethylamine (10) | Cs₂CO₃ | CH₃CN | 100 | 80 | [3] |
Experimental Protocol: N-Arylation of Indole
This protocol describes a general procedure for the copper-catalyzed N-arylation of indole with this compound, proceeding selectively at the C-I position.
Materials:
-
This compound (1.0 mmol, 297 mg)
-
Indole (1.2 mmol, 141 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 22 µL)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 425 mg)
-
Anhydrous Dioxane (2 mL)
-
Argon or Nitrogen gas supply
-
Reaction tube with a screw cap
Procedure:
-
To a dry reaction tube, add this compound, indole, CuI, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Through the septum, add anhydrous dioxane followed by the N,N'-dimethylethylenediamine ligand via syringe.[6]
-
Tightly seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 1-(2-Bromo-5-methylphenyl)indole.
Visualization: C-N Coupling General Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Application Note 2: Palladium/Copper Co-Catalyzed C-C Cross-Coupling (Sonogashira Reaction)
The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[7] It traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8] For this compound, the coupling occurs selectively at the C-I bond, leaving the C-Br bond intact for subsequent transformations. This reaction is instrumental in the synthesis of substituted alkynes used in materials science and medicinal chemistry.[9][10]
Quantitative Data: Representative Sonogashira Coupling Reactions
The table below presents typical conditions and yields for the Sonogashira coupling of various aryl iodides, which serve as a guide for reactions with this compound.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 95 | [8] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (1.5) | CuI (3) | Et₃N | THF | RT | 85 | [8] |
| 3 | Phenylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Piperidine | DMF | 50 | 92 | [8] |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 70 | ~93 | [9] |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This protocol details a standard procedure for the palladium/copper co-catalyzed coupling of this compound with phenylacetylene.[8][9]
Materials:
-
This compound (1.0 mmol, 297 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 mmol, 7 mg)
-
Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[8]
-
Add anhydrous THF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene dropwise to the reaction mixture via syringe.[8]
-
Stir the reaction at room temperature. The reaction is often complete within 4-8 hours. Monitor progress by TLC. For less reactive substrates, the mixture can be heated to 50-70 °C.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and amine salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain 1-Bromo-2-methyl-4-(phenylethynyl)benzene.
Visualization: Sonogashira Catalytic Cycle
Caption: Dual catalytic cycle of the Sonogashira reaction.
References
- 1. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 2. This compound [oakwoodchemical.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Toluenes from 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective synthesis of substituted toluenes utilizing 2-bromo-5-iodotoluene as a key starting material. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for the selective functionalization of the aromatic ring through palladium-catalyzed cross-coupling reactions. This stepwise approach is invaluable for the synthesis of complex, polysubstituted aromatic compounds, which are significant scaffolds in medicinal chemistry and materials science.
Principle of Regioselectivity
The selective functionalization of this compound is governed by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker (approximately 52 kcal/mol) than the C-Br bond (approximately 70 kcal/mol).[1] This disparity in bond strength leads to a higher propensity for the C-I bond to undergo oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1] Consequently, under carefully controlled reaction conditions, coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be directed to occur selectively at the 5-position (originally bearing the iodo group), leaving the 2-bromo position intact for subsequent transformations.
Data Presentation: Regioselective Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for the selective cross-coupling at the C-I bond of this compound and analogous bromo-iodoarenes.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | >90 (conversion)[1] | 2-Bromo-5-phenyltoluene |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-85 (representative) | 2-Bromo-5-(4-methylphenyl)toluene |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | DMF | 110 | 6 | 70-80 (representative) | 2-Bromo-5-(3-methoxyphenyl)toluene |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Ethynylferrocene | PdCl₂(PPh₃)₂ (1.5) | - (Copper-free) | Piperidine | THF | 60 | 4-6 | 78-85[1] | 2-Bromo-5-(ferrocenylethynyl)toluene |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Triethylamine | THF | RT | 4 | >90 (representative)[1] | 2-Bromo-5-(phenylethynyl)toluene |
| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 12 | ~85 (representative) | 2-Bromo-5-(oct-1-yn-1-yl)toluene |
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu | Toluene | 100-110 | 12-24 | High (representative)[2] | N-(2-Bromo-5-methylphenyl)aniline |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 80-90 (representative) | 4-(2-Bromo-5-methylphenyl)morpholine |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 80-100 | 18 | High (representative) | N-Benzyl-2-bromo-5-methylaniline |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be appropriately dried and degassed prior to use.
-
Reaction progress should be monitored by suitable analytical techniques, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 3:1:1 v/v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-5-aryltoluene.
Protocol 2: Regioselective Sonogashira Coupling (Copper-Free)
This protocol outlines a copper-free procedure for the selective coupling of a terminal alkyne at the 5-position of this compound, which can minimize the formation of alkyne homocoupling byproducts.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1.5-3 mol%)
-
Piperidine (as base and solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (1.5-3 mol%) in anhydrous THF.
-
Add piperidine (2.0-3.0 equiv) to the mixture.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir until the reaction is complete (typically 4-8 hours).
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-bromo-5-alkynyltoluene.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the 5-position of this compound. The choice of ligand is critical and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, Xantphos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the palladium precatalyst, the phosphine ligand, and NaOtBu (1.4 equiv).
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent (toluene or dioxane) via syringe.
-
Add the amine (1.2 equiv) to the reaction mixture.
-
Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-bromo-5-methylphenyl)amine derivative.
Mandatory Visualizations
Caption: Regioselective Cross-Coupling Reactions of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Troubleshooting & Optimization
minimizing homocoupling in Suzuki reactions of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for minimizing homocoupling side reactions during the Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodotoluene. Homocoupling, the undesired dimerization of the boronic acid reagent, reduces the yield of the desired product and complicates purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve high selectivity.
Troubleshooting Guide: Minimizing Homocoupling
Significant formation of a symmetrical biaryl byproduct, derived from the boronic acid, is a common challenge in Suzuki reactions. Use this guide to diagnose and resolve issues with excessive homocoupling.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to identifying and addressing the root causes of homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in Suzuki reactions?
A1: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.[1][2] Pd(II) precatalysts can also directly react with the boronic acid to form the homocoupled product.[3]
Q2: How does the choice of palladium source affect homocoupling?
A2: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is generally preferred to minimize homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[2][4] If a Pd(II) source is used, ensuring efficient reduction to Pd(0) at the start of the reaction is crucial.
Q3: For this compound, which halide is more reactive?
A3: The Carbon-Iodine (C-I) bond is weaker and therefore more reactive than the Carbon-Bromine (C-Br) bond in the oxidative addition step of the Suzuki-Miyaura catalytic cycle. This allows for selective coupling at the iodine position by carefully controlling the reaction conditions.
Q4: What is the role of the ligand in suppressing homocoupling?
A4: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) and N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway, thereby outcompeting the homocoupling side reaction.[4] Bulky ligands can also sterically hinder the formation of the di-organopalladium intermediate that leads to homocoupling.
Q5: How does the choice of base influence homocoupling?
A5: The base is necessary to activate the boronic acid for transmetalation. However, a strong base can sometimes promote homocoupling and other side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[5]
Q6: Can procedural changes help reduce homocoupling?
A6: Yes. The slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[2] Using a slight excess of the aryl halide can also help to ensure the catalyst preferentially reacts with it.
Data Presentation: Impact of Reaction Parameters on Selectivity
The following tables summarize the general effects of different reaction parameters on the outcome of Suzuki reactions. The data presented is illustrative and compiled from various sources to demonstrate trends. Optimal conditions for this compound will require specific optimization.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Observation | Expected Outcome for Minimizing Homocoupling |
| Pd(OAc)₂ / PdCl₂(dppf) (Pd(II)) | Can lead to homocoupling during in situ reduction to Pd(0).[3] | Requires careful control of reaction initiation. |
| Pd(PPh₃)₄ / Pd₂(dba)₃ (Pd(0)) | Directly enters the catalytic cycle as active Pd(0).[2] | Generally preferred to reduce homocoupling. |
Table 2: General Effect of Ligand Choice on Homocoupling
| Ligand Type | Characteristics | Effect on Homocoupling |
| Triphenylphosphine (PPh₃) | Less bulky, moderately electron-donating. | Can be effective, but may not sufficiently suppress homocoupling in challenging cases. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky and electron-rich. | Generally effective at suppressing homocoupling by promoting the desired catalytic cycle.[4] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be highly effective in preventing homocoupling due to strong coordination to palladium. |
Table 3: Influence of Base on Suzuki Coupling Yield
| Base | Strength | General Application |
| K₂CO₃, Na₂CO₃ | Moderate | Widely used and effective for many substrates.[5] |
| K₃PO₄ | Strong | Often employed for less reactive aryl chlorides and challenging couplings. |
| Cs₂CO₃ | Strong | Very effective, but more costly. |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective than inorganic bases in Suzuki reactions. |
Table 4: Common Solvents and Their General Effects
| Solvent | Type | General Observations |
| Toluene | Aprotic, Non-polar | Commonly used, good for solubilizing organic reagents. |
| 1,4-Dioxane | Aprotic, Polar Ether | Frequently used, often in a mixture with water. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Another common choice, often used with water.[5] |
| Dimethylformamide (DMF) | Aprotic, Polar | Can be effective but may lead to side reactions at higher temperatures. |
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed for the selective Suzuki-Miyaura coupling at the more reactive C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Bromo-5-aryltoluene.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the selective Suzuki coupling of this compound.
References
Technical Support Center: Cross-Coupling Reactions with 2-Bromo-5-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodotoluene in cross-coupling reactions. Our goal is to help you navigate common challenges, with a focus on preventing dehalogenation and achieving high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Therefore, the carbon-iodine (C-I) bond at the 5-position of this compound is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position. This differential reactivity allows for selective functionalization at the iodo-position under milder conditions, leaving the bromo-position available for subsequent transformations.
Q2: What is dehalogenation and why is it a problem?
A2: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the halogen atom (iodine or bromine) is replaced by a hydrogen atom. This leads to the formation of byproducts such as 2-bromotoluene or 5-iodotoluene, which reduces the yield of the desired cross-coupled product and complicates purification.
Q3: What are the primary causes of dehalogenation in cross-coupling reactions?
A3: Several factors can promote dehalogenation:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of side reactions, including the pathways that lead to dehalogenation.
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote the formation of palladium-hydride species, which are key intermediates in dehalogenation.
-
Solvent: Protic solvents (e.g., alcohols) or solvents that can act as a hydride source can contribute to dehalogenation.
-
Catalyst System: The properties of the palladium catalyst and its associated ligands can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
Q4: Can I perform a double cross-coupling to substitute both the iodine and bromine atoms?
A4: Yes, it is possible to perform a sequential (stepwise) or, in some cases, a one-pot double cross-coupling. Typically, the more reactive iodine at the 5-position is substituted first under milder conditions. The less reactive bromine at the 2-position can then be functionalized in a subsequent step, often requiring more forcing conditions such as a different catalyst/ligand system, a stronger base, or a higher temperature.
Troubleshooting Guides
Issue 1: Significant Dehalogenation of the Starting Material
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of 2-bromotoluene or 5-iodotoluene.
-
¹H NMR of the crude product shows new signals in the aromatic region where a halogen was previously located.
Troubleshooting Workflow:
Caption: A troubleshooting workflow for minimizing dehalogenation.
Issue 2: Low or No Yield in Selective C-I Bond Coupling
Symptoms:
-
Starting material (this compound) is largely unreacted or consumed with little formation of the desired product.
-
Formation of side products other than the dehalogenated species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in cross-coupling.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the expected impact of different reaction components on the yield of the desired C-I coupled product versus the dehalogenated byproduct. These are illustrative data based on trends observed for similar bromo-iodoaryl substrates.
Table 1: Effect of Base on Suzuki-Miyaura Coupling
Conditions: this compound (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O, 80°C, 12h.
| Entry | Base (2.0 eq) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | K₂CO₃ | 85 | <5 |
| 2 | K₃PO₄ | 88 | <5 |
| 3 | Cs₂CO₃ | 90 | <3 |
| 4 | NaOtBu | 65 | 25 |
Table 2: Effect of Ligand and Temperature on Sonogashira Coupling
Conditions: this compound (1.0 eq), Phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, 6h.
| Entry | Ligand | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | PPh₃ | 60 | 70 | 15 |
| 2 | PPh₃ | Room Temp | 85 | <5 |
| 3 | XPhos | Room Temp | 92 | <2 |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling
This protocol outlines a copper-free method to minimize alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed THF and DIPEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol is for the selective amination at the C-I position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to a flame-dried Schlenk tube.
-
Add this compound and a stir bar.
-
Remove the tube from the glovebox, add anhydrous, degassed toluene and the amine via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 70-80 °C.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Technical Support Center: Sonogashira Coupling of 2-Bromo-5-iodotoluene
Welcome to the technical support center for optimizing the Sonogashira coupling with 2-Bromo-5-iodotoluene. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high yields and selectivity in their reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, focusing on achieving selective reaction at the more reactive iodine position.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?
A1: Low to no product formation is a common issue that can typically be traced back to a few critical factors:
-
Inactive Catalyst: The Palladium catalyst, especially Pd(0) species like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure your catalyst is fresh or has been stored properly under an inert atmosphere.
-
Poor Reagent Quality: Impurities in solvents, the amine base, or the alkyne can poison the catalyst.[1] Use anhydrous, degassed solvents and high-purity reagents. The copper(I) iodide co-catalyst is also prone to degradation and should be a white or light tan powder; a green or blue color indicates oxidation.[1]
-
Inadequate Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[1][2] It is crucial to thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[1]
Q2: I am observing significant amounts of a byproduct from the homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A2: Alkyne homocoupling is a frequent side reaction, particularly when using a copper co-catalyst.[3] Here are the most effective strategies to prevent it:
-
Strict Anaerobic Conditions: The Glaser coupling is primarily promoted by oxygen.[2] Ensure your reaction flask, solvent, and reagents are completely free of oxygen by using robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period).
-
Copper-Free Conditions: The most direct method to eliminate Glaser coupling is to run the reaction without the copper(I) co-catalyst.[2] This may require a more active palladium catalyst system, higher reaction temperatures, or longer reaction times to achieve a comparable yield.[2]
Q3: The reaction is not selective, and I am getting a mixture of products with coupling at both the iodine and bromine positions. How can I improve selectivity for the C-I bond?
A3: The key to achieving high selectivity is to exploit the inherent difference in reactivity between the C-I and C-Br bonds (C-I > C-Br).[3][4][5]
-
Control Reaction Temperature: The oxidative addition to the C-I bond occurs at a much lower temperature than to the C-Br bond.[3] Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) will strongly favor coupling at the iodine position.[3][6] Higher temperatures are required to activate the C-Br bond.[7]
-
Limit Reaction Time: Monitor the reaction closely using TLC or LC-MS. Prolonged reaction times, even at lower temperatures, can lead to slow coupling at the bromine site.[5] Stop the reaction once the starting this compound is consumed.
Frequently Asked Questions (FAQs)
Q4: What is the general reactivity order for aryl halides in a Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor influencing the reaction conditions. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][3] Consequently, aryl iodides are the most reactive substrates and can often be coupled at room temperature, whereas aryl bromides typically require heating.[3] This differential reactivity is precisely what allows for selective coupling with this compound.
Q5: Which catalyst and ligand system is recommended for the selective coupling of this compound?
A5: For selective coupling at the iodo position, standard palladium catalysts are generally sufficient and highly effective.[5] Commonly used catalyst systems include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable Pd(0) source.
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) : A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8]
-
Copper(I) Iodide (CuI) : Used as a co-catalyst to facilitate the transmetalation step, increasing the reaction rate.[9]
For this specific substrate, where the goal is to avoid activating the less reactive C-Br bond, highly active, bulky phosphine ligands are often unnecessary and may even reduce selectivity if harsher conditions are not avoided.[2][5]
Q6: What are the roles of the base and solvent in this reaction?
A6: Both the base and solvent play crucial roles in the catalytic cycle.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne, forming the reactive acetylide species.[1] It also serves to neutralize the hydrogen halide (HI) generated during the reaction.
-
Solvent: The solvent must be capable of dissolving all reactants and catalysts. Anhydrous, degassed solvents are mandatory. Common choices include:
-
THF (Tetrahydrofuran)
-
DMF (Dimethylformamide)
-
Toluene
-
Dioxane
-
The choice of solvent can influence reaction rates. For instance, polar aprotic solvents like DMF can sometimes be more effective than less polar options like THF or toluene, especially for less reactive halides.[2][7]
Data Presentation
The following tables summarize typical reaction parameters that can be used as a starting point for the optimization of the selective Sonogashira coupling of this compound.
Table 1: Effect of Catalyst and Temperature on Selectivity
| Entry | Palladium Catalyst (mol%) | Co-Catalyst (mol%) | Temperature (°C) | Time (h) | Predominant Product |
| 1 | Pd(PPh₃)₄ (2%) | CuI (4%) | 25 (Room Temp) | 12 | 2-Bromo-5-(alkynyl)toluene |
| 2 | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | 45 | 8 | 2-Bromo-5-(alkynyl)toluene |
| 3 | Pd(PPh₃)₄ (2%) | CuI (4%) | 80 | 12 | Mixture of mono- and di-coupled products |
| 4 | PdCl₂(dppf) (3%) | CuI (5%) | 100 | 16 | Primarily di-coupled product |
Note: Yields are highly dependent on the specific alkyne used. This table illustrates general trends for achieving selectivity.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base (equiv) | Solvent | Temperature (°C) | Approx. Yield of Mono-Coupled Product |
| 1 | Triethylamine (3.0) | THF | 40 | Good to Excellent |
| 2 | Diisopropylethylamine (3.0) | DMF | 40 | Good to Excellent |
| 3 | Piperidine (3.0) | Toluene | 40 | Good |
| 4 | K₂CO₃ (2.0) | DMF | 40 | Poor (Inorganic bases are often less effective) |
Experimental Protocols
Protocol 1: Standard Selective Sonogashira Coupling at the Iodo-Position
This protocol is designed for the selective coupling of a terminal alkyne to the C-I bond of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed THF via syringe, followed by the triethylamine. Stir the mixture for 10 minutes at room temperature.[10]
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to 40-45°C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-5-(alkynyl)toluene.
Visualizations
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Caption: Logic for achieving regioselective Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-5-iodotoluene Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Bromo-5-iodotoluene from catalyst residues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly concerning the removal of catalyst residues.
Problem 1: Residual Palladium Catalyst Detected After Initial Filtration
-
Symptom: Analysis of the product by techniques such as ICP-MS indicates palladium levels above the acceptable limit, even after filtering the reaction mixture.
-
Possible Causes & Solutions:
-
Inadequate Filtration: The palladium catalyst may be present as fine particles that pass through standard filter paper.
-
Solution: Employ filtration through a pad of Celite® (1-2 cm thick) in a Büchner or sintered glass funnel. Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness. For very fine particles, consider using a finer porosity filter, such as a membrane filter (e.g., PTFE, 0.45 µm), or performing a double filtration.[1][2][3]
-
-
Soluble Palladium Species: The filtration process is primarily effective for heterogeneous catalysts. If soluble palladium species are present, they will pass through the filter with the product.
-
Colloidal Palladium: The catalyst may have formed a colloidal suspension, which is difficult to remove by simple filtration.
-
Solution: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[2] Adding a flocculating agent can also help aggregate the particles for easier removal.
-
-
Problem 2: Low Product Yield After Purification with Scavengers
-
Symptom: A significant loss of this compound is observed after treatment with a palladium scavenger.
-
Possible Causes & Solutions:
-
Non-specific Binding: The scavenger may have an affinity for the product as well as the palladium catalyst.
-
Solution: Reduce the amount of scavenger used to the minimum effective quantity. After filtration, wash the scavenger thoroughly with a small amount of fresh solvent to recover any bound product.[1] If product loss remains high, consider screening different types of scavengers, as some may exhibit lower affinity for your product.
-
-
Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) or the solvent system.
-
Solution: Select a scavenger based on the oxidation state of the palladium catalyst and ensure its compatibility with the reaction solvent. Thiol-based scavengers are generally effective for Pd(II).[1]
-
-
Problem 3: Co-elution of Product and Catalyst During Column Chromatography
-
Symptom: Fractions collected from column chromatography show the presence of both this compound and the catalyst.
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent may not provide sufficient separation between the product and the catalyst residues.
-
Solution: Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent mixtures to achieve better separation. For nonpolar compounds like this compound, a nonpolar mobile phase such as hexanes or a mixture of hexanes and ethyl acetate is a good starting point.
-
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: Use an appropriate amount of crude product for the size of the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
-
Compound Instability on Silica: The product may be degrading on the silica gel, leading to streaking and poor separation.
-
Solution: Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalyst residues I should expect in my this compound synthesis?
-
A1: The type of catalyst residue depends on the synthetic route. For Suzuki or Sonogashira cross-coupling reactions, residual palladium catalysts are common. If a Sandmeyer-type reaction is used for bromination, copper or copper bromide residues may be present.
-
-
Q2: How can I determine the level of catalyst contamination in my product?
-
A2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace metal impurities, including palladium and copper, in organic samples.
-
-
Q3: What is Celite, and how does it aid in catalyst removal?
-
Q4: Are palladium scavengers reusable?
-
A4: Most solid-supported palladium scavengers are not designed for reuse in pharmaceutical applications due to the potential for cross-contamination and reduced efficacy.
-
-
Q5: What are the acceptable limits for palladium residues in pharmaceutical intermediates?
-
A5: Regulatory agencies like the International Council for Harmonisation (ICH) have set limits for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product. For parenteral drugs, the limit is much stricter at 1 ppm.
-
Data Presentation
The following table summarizes the typical efficiency of various purification methods for removing palladium catalyst residues from reaction mixtures containing aryl halides.
| Purification Method | Typical Starting Pd Concentration (ppm) | Typical Final Pd Concentration (ppm) | Key Considerations |
| Filtration through Celite® | >1000 (heterogeneous) | <100 | Effective for insoluble palladium particles. |
| Activated Carbon Treatment | 500 - 1000 | <50 | Can also remove some organic impurities. |
| Silica-Based Thiol Scavengers | 200 - 500 | <10 | Highly selective for palladium.[1] |
| Polymer-Bound Scavengers | 200 - 500 | <10 | High capacity and selectivity. |
| Flash Column Chromatography | >1000 | <20 | Good for removing both catalyst and other organic impurities. |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalyst Residues by Celite® Filtration
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel diameter. Add a 1-2 cm layer of Celite® over the filter paper and gently press down to create a compact and level bed.
-
Pre-wet the Pad: Pour a small amount of the solvent used in the reaction mixture over the Celite® pad to wet it completely. This helps to prevent the pad from cracking during filtration.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle vacuum to draw the solution through the filter.
-
Wash the Pad: Wash the Celite® pad with a fresh portion of the solvent to ensure the complete recovery of the product.
-
Collect the Filtrate: The collected filtrate contains the purified product, free from heterogeneous catalyst residues. Concentrate the filtrate under reduced pressure to obtain the crude product for further purification if necessary.[1][2][3]
Protocol 2: Removal of Soluble Palladium Residues using a Solid-Supported Scavenger
-
Select the Scavenger: Choose a scavenger that is appropriate for the oxidation state of the palladium catalyst and is compatible with the solvent system. Thiol-functionalized silica gels are often effective for palladium(II).
-
Prepare the Solution: Dissolve the crude this compound in a suitable solvent.
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the solution (typically specified by the manufacturer in weight percent or equivalents relative to the catalyst).
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for the recommended time (can range from 1 hour to overnight).
-
Filter off the Scavenger: Remove the scavenger by filtration through a simple filter paper or a short plug of cotton.
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 3: Purification by Flash Column Chromatography
-
Choose the Solvent System: Determine an appropriate solvent system for the separation using thin-layer chromatography (TLC). For this compound, a good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
-
Pack the Column: Pack a chromatography column with silica gel using the chosen solvent system (wet or dry packing method).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded.
-
Elute the Column: Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect and Analyze Fractions: Collect fractions and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Grignard Reagents from 2-Bromo-5-iodotoluene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-Bromo-5-iodotoluene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the Grignard reagent from this compound, focusing on identifying causes and providing actionable solutions.
Q1: My Grignard reaction won't start. What are the likely causes and how can I initiate it?
A1: Failure to initiate is a common problem, often due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of contaminants.
-
Cause 1: Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide which prevents the reaction with the aryl halide.
-
Solution: Magnesium Activation.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the purple or brown color indicates that the magnesium surface is activated. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.
-
Mechanical Activation: Under an inert atmosphere, use a dry glass stirring rod to gently crush or scratch the magnesium turnings. This physically breaks the oxide layer, exposing the reactive metal.
-
-
-
Cause 2: Presence of Moisture: Grignard reagents are extremely potent bases and will be quenched by even trace amounts of water.
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying at over 120°C for several hours or flame-drying under a vacuum and cooling under an inert gas (nitrogen or argon) is essential.
-
Anhydrous Solvents: Use freshly distilled, anhydrous grade ether or tetrahydrofuran (THF). Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Maintain a positive pressure of a dry, inert gas like nitrogen or argon throughout the entire setup and reaction to prevent atmospheric moisture from entering the system.
-
-
Q2: The reaction starts, but my yield of the desired Grignard reagent is low, and the solution turns dark. What's happening?
A2: Low yields are typically caused by side reactions that consume either the starting material or the newly formed Grignard reagent. A darkening of the solution can also indicate the formation of side products.
-
Cause 1: Wurtz Coupling Side Reaction. This is a major side reaction where the formed Grignard reagent ((4-bromo-3-methylphenyl)magnesium iodide) reacts with a molecule of unreacted this compound to form a homocoupled dimer. This is especially prevalent with more reactive aryl halides.
-
Solution: Minimize Wurtz Coupling.
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the concentration of the aryl halide low, minimizing its reaction with the Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. Overheating can increase the rate of Wurtz coupling.
-
Solvent Choice: While both THF and diethyl ether are suitable, THF can sometimes favor Wurtz coupling for certain substrates. If high levels of coupling are observed, consider using diethyl ether.
-
-
-
Cause 2: Reaction with Atmospheric Components. Exposure to air will destroy the Grignard reagent through oxidation and reaction with carbon dioxide.
-
Solution: Maintain a Strict Inert Atmosphere. Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction and any subsequent transfers.
-
-
Cause 3: Formation of the Di-Grignard Reagent. Although less likely due to the lower reactivity of the C-Br bond, prolonged reaction times or higher temperatures could lead to the formation of the di-Grignard reagent.
-
Solution: Controlled Reaction Time. Monitor the reaction by TLC or GC to follow the disappearance of the starting material. Once the this compound is consumed, the reaction should be quenched or used in the next step.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound will react to form the Grignard reagent?
A1: The Grignard reagent will form selectively at the carbon-iodine bond. The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F. The carbon-iodine bond is weaker and more readily undergoes oxidative insertion by magnesium compared to the stronger carbon-bromine bond. This chemoselectivity allows for the synthesis of (4-bromo-3-methylphenyl)magnesium iodide.
Q2: What is the best solvent for preparing the Grignard reagent from this compound?
A2: Both anhydrous tetrahydrofuran (THF) and anhydrous diethyl ether are suitable solvents.[1] THF is generally preferred for aryl halides as it solvates and stabilizes the Grignard reagent more effectively.[2] However, if Wurtz coupling is a significant issue, switching to diethyl ether may be beneficial.
Q3: Can I prepare the Grignard reagent via a magnesium-halogen exchange reaction?
A3: Yes, magnesium-halogen exchange is an excellent alternative method, particularly for preparing highly functionalized Grignard reagents. This method involves reacting the dihalide with a pre-formed Grignard reagent like isopropylmagnesium chloride (often in the presence of LiCl, known as a "Turbo-Grignard" reagent).[3] This exchange is often faster and occurs at lower temperatures than the classical insertion method, which can improve chemoselectivity and reduce side reactions. For this compound, an I/Mg exchange would be expected to be very efficient.
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
A4: The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration of the remaining iodine with a standardized sodium thiosulfate solution.
Data Presentation
The following table illustrates the expected trends in product distribution based on reaction conditions. Note: These are illustrative values to demonstrate the principles of reaction control and not experimentally determined data for this specific reaction.
| Condition | Rate of Addition of Aryl Halide | Reaction Temperature | Expected Yield of (4-bromo-3-methylphenyl)magnesium iodide | Expected Yield of Homocoupling Product (Wurtz) | Expected Yield of Benzene Derivative (from quenching with H₂O) |
| Optimal | Slow (dropwise over 1 hour) | Gentle Reflux (~40°C in Ether) | > 85% | < 10% | < 5% |
| Suboptimal 1 | Fast (added all at once) | Gentle Reflux (~40°C in Ether) | 40-60% | 30-50% | < 5% |
| Suboptimal 2 | Slow (dropwise over 1 hour) | High (Vigorous Reflux) | 60-70% | 20-30% | < 5% |
| Suboptimal 3 | Slow (dropwise over 1 hour) | Gentle Reflux (~40°C in Ether) | Low (significant decomposition) | < 10% | > 50% (if moisture present) |
Experimental Protocols
Protocol for the Chemoselective Synthesis of (4-bromo-3-methylphenyl)magnesium iodide
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Iodine (1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen/argon manifold
Procedure:
-
Glassware Preparation: Assemble and flame-dry all glassware under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine into the reaction flask. Gently warm the flask with a heating mantle under a flow of inert gas until the iodine sublimes and the purple vapor is visible. Allow the flask to cool.
-
Initiation of Reaction: Add enough anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, the appearance of a cloudy, gray solution, and a gentle boiling of the solvent. If the reaction does not start, gently warm the flask until initiation is observed, then remove the heat source.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes, or until most of the magnesium has been consumed.
-
Use: The resulting cloudy, grayish solution is the Grignard reagent, (4-bromo-3-methylphenyl)magnesium iodide. It should be cooled and used immediately in the subsequent reaction step.
Visualizations
Caption: Main and side reaction pathways in the formation of the Grignard reagent.
Caption: Troubleshooting workflow for Grignard reagent synthesis.
Caption: Relationship between experimental parameters and reaction outcomes.
References
optimizing base and solvent for Suzuki coupling of 2-Bromo-5-iodotoluene
Here is a technical support center focused on optimizing the base and solvent for the Suzuki coupling of 2-Bromo-5-iodotoluene.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a key issue for this compound?
A1: this compound has two different halogen atoms. The carbon-iodine (C-I) bond is significantly more reactive and susceptible to oxidative addition to the palladium catalyst than the carbon-bromine (C-Br) bond.[1][2] This difference in reactivity allows for selective coupling at the 5-position (where the iodine is) while leaving the 2-position (where the bromine is) intact for potential subsequent reactions.[2] The general reactivity order for aryl halides in Suzuki coupling is R-I > R-Br >> R-Cl.[3]
Q2: What is the primary role of the base in the Suzuki coupling reaction?
A2: The base is crucial for the transmetalation step of the catalytic cycle.[4][5] Its main function is to activate the boronic acid, converting it into a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[4][6] This activated borate then transfers its organic group to the palladium center. The base also helps in regenerating the active Pd(0) catalyst.[4]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in dissolving the reactants, catalyst, and base.[7][8] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[9] Often, a co-solvent like water is added to help dissolve the inorganic base and facilitate the reaction.[3][9] The solvent choice can influence reaction rate, yield, and even side reactions by affecting the solubility and stability of the catalytic species.[8]
Q4: What are the most common side reactions to watch for?
A4: The most common side reactions in Suzuki couplings are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by strong bases or the presence of excess water.[4]
-
Homocoupling: The undesired coupling of two boronic acid molecules. This can be caused by the presence of oxygen in the reaction mixture.[4][10]
-
Dehalogenation: The replacement of a halogen on the starting material (e.g., this compound) with a hydrogen atom. This can be promoted by strong bases, high temperatures, or certain solvents like alcohols.[9][11]
Troubleshooting Guide
Issue 1: Low or no yield of the desired mono-coupled product.
-
Question: My Suzuki coupling reaction with this compound is giving a very low yield. What are the likely causes?
-
Answer: Low yields can result from several factors:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[10]
-
Ineffective Base: The chosen base may be too weak or poorly soluble in the solvent system.[4] For instance, inorganic bases like K₂CO₃ or K₃PO₄ are often insoluble in purely organic solvents.[4] Adding water as a co-solvent can improve their solubility and effectiveness.[12]
-
Poor Reagent Quality: The boronic acid may have degraded, especially if it is old or has been stored improperly. Consider using a fresh batch or a more stable derivative like a boronic ester.[9]
-
Inappropriate Temperature: The reaction may require heating to proceed at an adequate rate. Typical temperatures range from 80-110 °C.[4] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[11]
-
Issue 2: Significant formation of the dehalogenated byproduct (5-substituted toluene).
-
Question: I am observing a significant amount of the byproduct where the bromine atom has been replaced by hydrogen. How can I minimize this?
-
Answer: Dehalogenation is a common side reaction. To minimize it:
-
Switch to a Milder Base: Strong bases can sometimes promote dehalogenation.[11] If you are using a strong base like an alkoxide, consider switching to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[11]
-
Use an Aprotic Solvent: Protic solvents, such as alcohols, can act as a hydride source, leading to dehalogenation.[9][11] Switching to an aprotic solvent system like dioxane/water or toluene is recommended.[11]
-
Optimize Temperature and Time: High temperatures and long reaction times can increase the likelihood of dehalogenation.[11] Monitor the reaction closely and stop it once the starting material is consumed.
-
Issue 3: Loss of regioselectivity, with some coupling occurring at the bromine position.
-
Question: My reaction is not completely selective, and I'm getting a mixture of products coupled at both the iodine and bromine positions. How can I improve selectivity for the C-I bond?
-
Answer: While the C-I bond is much more reactive, some conditions can lead to a loss of selectivity.
-
Lower the Reaction Temperature: Higher temperatures can sometimes provide enough energy to activate the less reactive C-Br bond. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).[8]
-
Choose an Appropriate Catalyst/Ligand System: While standard catalysts like Pd(PPh₃)₄ are often sufficient, some highly active modern catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) might be less selective.[2][11] Sticking to a standard, less reactive catalyst may improve selectivity in this case.
-
Data Presentation: Optimizing Reaction Conditions
The following tables present illustrative data for optimizing the base and solvent for the coupling of this compound with a generic arylboronic acid.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base (2.5 equiv) | Solvent System | Temp (°C) | Time (h) | Yield of 2-Bromo-5-aryltoluene (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 88[13][14] |
| 5 | Et₃N (Triethylamine) | Dioxane/H₂O (4:1) | 90 | 12 | 45[13] |
Reaction Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%). Yields are hypothetical and for illustrative purposes.
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Base (2.5 equiv) | Solvent System | Temp (°C) | Time (h) | Yield of 2-Bromo-5-aryltoluene (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 12 | 95 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 88 |
| 3 | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 82 |
| 4 | K₃PO₄ | DMF/H₂O (4:1) | 90 | 12 | 90[13] |
Reaction Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%). Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki Coupling
This protocol is a representative example and may require optimization.[8]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.5 equiv).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[4][8]
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: Workflow for optimizing base and solvent in Suzuki coupling.
References
- 1. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of 2-Bromo-5-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 2-Bromo-5-iodotoluene.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction of this compound is sluggish or has stalled completely. What are the likely causes related to the catalyst?
A1: A stalled Suzuki-Miyaura reaction is often linked to catalyst deactivation or poisoning. Here are the primary suspects and troubleshooting steps:
-
Palladium Black Formation: The appearance of a black precipitate is a common sign of catalyst agglomeration into inactive palladium nanoparticles. This reduces the number of active catalytic sites. While some blackening can occur in successful reactions, rapid and extensive precipitation early on is problematic.[1][2]
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete. Ensure your reaction conditions, including the choice of base and solvent, are suitable for this in-situ reduction.[3]
-
Catalyst Poisoning from Impurities: Trace impurities in your reagents or solvents can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental as they can irreversibly bind to the palladium catalyst.[3][4][5] Use high-purity reagents and solvents, and consider pre-treating them if sulfur poisoning is suspected.
Q2: I am observing significant homocoupling of my boronic acid reagent. What could be the reason?
A2: Homocoupling in Suzuki-Miyaura reactions is often promoted by the presence of Pd(II) species and oxygen.[6] If a Pd(II) source is used, it needs to be efficiently reduced to Pd(0) for the catalytic cycle to begin. If this reduction is slow or incomplete, or if there is oxygen in the reaction mixture, the Pd(II) can catalyze the homocoupling of the boronic acid.[6] Ensure your reaction is thoroughly degassed and run under an inert atmosphere.
Q3: My Sonogashira coupling with this compound is failing, and the solution turns black quickly. What should I investigate?
A3: A rapid color change to black in a Sonogashira reaction suggests palladium catalyst decomposition.[2] Here are some potential causes:
-
Oxygen Presence: Oxygen can promote the undesired homocoupling of the alkyne (Glaser coupling), which competes with the cross-coupling reaction and can lead to catalyst deactivation.[3] It is crucial to perform the reaction under strictly anaerobic conditions.
-
Copper Co-catalyst Issues: While the copper(I) co-catalyst is often essential, it can also promote Glaser coupling.[3] Consider reducing the copper loading or switching to a copper-free protocol.
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[2] Ensure the amine base is dry and of high purity, as impurities can be detrimental.
Q4: Can the iodide in this compound act as a catalyst poison?
A4: Yes, while the C-I bond is more reactive and favored for oxidative addition, the resulting iodide ligand can sometimes act as an inhibitor. Iodide is a soft ligand that can bind strongly to the palladium center and potentially slow down the catalytic cycle.[6] In some instances, iodide can form bridging ligands, leading to inactive palladium dimers.[6] If you suspect iodide inhibition, you might consider using ligands that can competitively displace the iodide from the palladium coordination sphere.
II. Quantitative Data on Catalyst Poisoning
The following tables summarize the illustrative effects of common catalyst poisons on the yield of cross-coupling reactions. This data is representative and intended for troubleshooting purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Effect of Thiophene (a Sulfur Poison) on Suzuki-Miyaura Coupling Yield
| Thiophene Concentration (mol%) | Catalyst System | Reaction Time (h) | Yield (%) |
| 0 | Pd(PPh₃)₄ / K₂CO₃ | 12 | 95 |
| 0.1 | Pd(PPh₃)₄ / K₂CO₃ | 12 | 62 |
| 0.5 | Pd(PPh₃)₄ / K₂CO₃ | 12 | 15 |
| 1.0 | Pd(PPh₃)₄ / K₂CO₃ | 12 | <5 |
Table 2: Illustrative Effect of Water on Heck Coupling Yield
| Water Content in Solvent (v/v %) | Catalyst System | Reaction Time (h) | Yield (%) |
| 0 (Anhydrous) | Pd(OAc)₂ / Cs₂CO₃ | 24 | 21 |
| 5 | Pd(OAc)₂ / Cs₂CO₃ | 24 | 85 |
| 10 | Pd(OAc)₂ / Cs₂CO₃ | 24 | 92 |
| 20 | Pd(OAc)₂ / Cs₂CO₃ | 24 | 78 |
Note: While often considered a poison, in some specific ligand-free Heck reactions, a controlled amount of water can have a promotional effect.[7]
III. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid and reaction scale.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Test for Sulfur Poisoning in a Starting Material
This protocol provides a method to qualitatively assess if a starting material contains sulfur-based catalyst poisons.
-
Materials:
-
A model cross-coupling reaction known to be sensitive to sulfur (e.g., Suzuki coupling of a simple aryl bromide).
-
The batch of this compound .
-
A control batch of high-purity aryl halide.
-
Palladium catalyst and all other necessary reagents for the model reaction.
-
-
Procedure:
-
Set up two identical parallel reactions of the model cross-coupling.
-
In "Reaction A" (the control), use the high-purity aryl halide.
-
In "Reaction B" (the test), add a small, sub-stoichiometric amount (e.g., 10 mol%) of the this compound batch being tested to the reaction mixture along with the model aryl halide.
-
Run both reactions under identical conditions and monitor their progress over time.
-
Analysis: If "Reaction B" shows a significantly lower conversion or rate compared to "Reaction A", it is a strong indication that the batch of this compound contains a catalyst poison, likely a sulfur-containing impurity. Further analytical techniques like GC-SCD (Gas Chromatography with Sulfur Chemiluminescence Detection) can be used for quantitative analysis of sulfur content.
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to catalyst poisoning and troubleshooting in cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction showing a potential deactivation pathway by a sulfur-based poison.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface-active ionic liquids for palladium-catalysed cross coupling in water: effect of ionic liquid concentration on the catalytically active species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions with 2-Bromo-5-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodotoluene. The information is designed to address specific challenges encountered during the scale-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings, presents several key challenges:
-
Reaction Kinetics and Selectivity: The differential reactivity of the C-I and C-Br bonds can lead to challenges in achieving selective coupling at one site over the other. While the C-I bond is generally more reactive, forcing conditions required for the C-Br bond can lead to side reactions.
-
Heat and Mass Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[1] This can lead to localized overheating, promoting side reactions and impurity formation. Inadequate mixing can result in non-uniform reaction conditions and inconsistent product quality.
-
Catalyst Activity and Stability: Palladium catalysts can be sensitive to air and moisture, and their deactivation can be more pronounced at larger scales.[2] The formation of palladium black, an inactive form of the catalyst, is a common issue.
-
Impurity Profile: Side reactions such as homocoupling of the starting material or coupling partner, and dehalogenation (loss of bromine or iodine) can become more significant at scale, complicating purification.[2]
-
Work-up and Product Isolation: Handling large volumes of solvents and reagents during work-up requires careful planning. Product isolation, often through crystallization, may need significant optimization to ensure high purity and yield at scale.
Q2: Which reaction is expected to occur first, coupling at the iodine or bromine position?
A2: In palladium-catalyzed cross-coupling reactions, the reaction at the iodine position is significantly faster and will occur preferentially under milder conditions. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.[3]
Q3: What are the most common side reactions observed during the scale-up of cross-coupling reactions with this compound?
A3: The most common side reactions include:
-
Homocoupling: Dimerization of the boronic acid/ester (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can occur, especially in the presence of oxygen or at elevated temperatures.
-
Dehalogenation: The replacement of either iodine or bromine with a hydrogen atom is a common side reaction.[4] This can be promoted by certain bases, solvents (like alcohols), or impurities.
-
Double Coupling: If the reaction conditions are harsh enough to activate the C-Br bond, double coupling can occur, leading to the formation of a product where both the iodine and bromine have been substituted.
-
Protodeborylation: In Suzuki reactions, the boronic acid can be cleaved by water or other protic sources to give the corresponding arene, reducing the efficiency of the cross-coupling.
Q4: How can I minimize the formation of homocoupling byproducts?
A4: To minimize homocoupling, consider the following:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can promote homocoupling. This can be achieved by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can accelerate the rate of homocoupling.
-
Slow Addition of Reagents: In some cases, slow addition of the boronic acid or alkyne can help to maintain a low concentration of the coupling partner, disfavoring the homocoupling reaction.
-
Choice of Catalyst and Ligand: Some catalyst systems are less prone to promoting homocoupling. Screening different ligands can be beneficial.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Monocoupled Product in a Suzuki-Miyaura Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature. - Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). - Ensure the base is of high quality and sufficiently soluble in the reaction medium. |
| Catalyst Deactivation | - Ensure rigorous exclusion of oxygen and moisture through proper degassing and use of an inert atmosphere. - Consider using a more robust catalyst or ligand system, such as those based on bulky, electron-rich phosphines (e.g., SPhos, XPhos).[4] |
| Poor Quality Boronic Acid/Ester | - Use fresh, high-purity boronic acid or ester. Boronic acids can degrade over time. - Consider using a more stable boronic ester, such as a pinacol ester. |
| Suboptimal Solvent or Base | - Screen different solvent systems (e.g., dioxane/water, 2-MeTHF/water, toluene/water). - Evaluate different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction outcome.[4] |
Problem 2: Significant Formation of Dehalogenated Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of Hydride Sources | - Use anhydrous solvents. - Avoid using alcohol-based solvents if dehalogenation is a major issue. - Some bases can act as hydride donors at elevated temperatures. Consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃. |
| High Reaction Temperature | - Lower the reaction temperature and extend the reaction time. |
| Catalyst System | - Certain palladium-hydride species are responsible for dehalogenation.[4] Switching to a different ligand may alter the properties of these intermediates and suppress this side reaction. |
Problem 3: Difficulty in Achieving Selective Monocoupling in a Sonogashira Reaction
| Potential Cause | Troubleshooting Step |
| Reaction at the Bromine Position | - Keep the reaction temperature as low as possible to favor selective reaction at the more reactive C-I bond. - Use a less active catalyst system that is selective for aryl iodides over aryl bromides. |
| Glaser Homocoupling of the Alkyne | - If using a copper co-catalyst, ensure strict anaerobic conditions to prevent oxidative homocoupling. - Consider a copper-free Sonogashira protocol.[5] |
| Catalyst Poisoning | - Ensure the alkyne and other reagents are free of impurities that could poison the catalyst. |
Experimental Protocols
Note: The following protocols are provided as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Scale-Up of a Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes a representative procedure for the selective coupling of an arylboronic acid with the iodine of this compound.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 |
| Pd(OAc)₂ | 0.01 |
| SPhos | 0.02 |
| K₃PO₄ | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: In a separate vessel, prepare a solution of Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate or toluene) and separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Protocol 2: Scale-Up of a Selective Sonogashira Coupling at the Iodine Position
This protocol outlines a procedure for the selective coupling of a terminal alkyne with the iodine of this compound.
Materials:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Terminal Alkyne | 1.1 |
| PdCl₂(PPh₃)₂ | 0.02 |
| CuI | 0.04 |
| Triethylamine (TEA) | - |
| THF | - |
Procedure:
-
Reactor Setup: To a clean, dry, and inerted reactor, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Base Addition: Add degassed THF and triethylamine (TEA can often be used as both the base and a co-solvent).
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often exothermic upon alkyne addition. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by crystallization or column chromatography.
Visualizations
Caption: Key considerations and their interplay in the scale-up of reactions.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Separation of 2-Bromo-5-iodotoluene
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-5-iodotoluene from its starting materials and reaction byproducts.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and troubleshooting tips for the separation of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: If you are synthesizing this compound via the common route starting from o-toluidine, the most probable impurities are:
-
Starting Material: Unreacted o-toluidine.
-
Intermediate: 4-Iodo-2-methylaniline, formed during the iodination step.[1]
-
Byproducts of the Sandmeyer reaction: Phenolic compounds and biaryl compounds can form as byproducts.[2][3]
-
Isomers: Depending on the reaction conditions, small amounts of other bromo- and iodo-substituted toluene isomers may be present.
Q2: My crude product is a dark oil. What is the best initial purification step?
A2: A typical first step for a crude, dark oily product is an aqueous workup. This involves dissolving the crude product in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing it with:
-
A dilute acid solution (e.g., 1M HCl) to remove any residual basic starting materials like o-toluidine.
-
A dilute base solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
After the aqueous workup, the organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Q3: I'm having trouble separating this compound from the 4-Iodo-2-methylaniline intermediate. What do you recommend?
A3: The significant difference in polarity between the amine (4-Iodo-2-methylaniline) and the haloarene (this compound) makes column chromatography an effective separation method. 4-Iodo-2-methylaniline is more polar and will have a lower Rf value on a silica gel TLC plate compared to the less polar this compound. An acidic wash during the workup should also effectively remove the majority of the basic 4-Iodo-2-methylaniline.
Q4: Can I use distillation to purify this compound?
Q5: What is a good solvent system for TLC analysis and column chromatography of this compound?
A5: For Thin Layer Chromatography (TLC) and column chromatography on silica gel, a non-polar eluent system is generally effective for separating haloarenes. A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation. For this compound, which is relatively non-polar, a high percentage of hexane will likely be required.
Data Presentation
The following table summarizes the physical properties of this compound and its potential starting materials and intermediates. This data is crucial for planning purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Refractive Index (at 20°C) |
| This compound | C₇H₆BrI | 296.93 | Clear pale yellow to yellow liquid | Not available | Not available (Isomer boils at 263°C)[4] | 1.6470-1.6510[5] |
| o-Toluidine | C₇H₉N | 107.15 | Liquid | -23 | 200 | 1.572 |
| 4-Iodo-2-methylaniline | C₇H₈IN | 233.05 | Grey to purple crystals | 88 | 278.4 (Predicted) | 1.664 |
Experimental Protocols
This section provides detailed methodologies for the purification of this compound.
Protocol 1: Aqueous Workup of Crude this compound
-
Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove basic impurities.
-
Saturated NaHCO₃ solution (2 x volume of organic layer) to neutralize any acids.
-
Brine (1 x volume of organic layer) to remove water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of hexane and ethyl acetate (start with a 95:5 ratio).
-
Visualize the spots under UV light. The product, being less polar, should have a higher Rf than the more polar amine impurities.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like hexane.
-
Carefully load the sample onto the top of the silica gel column.[6]
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).[7]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup:
-
Set up a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Use a heating mantle with a stirrer for even heating.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the flask. Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of its isomer (263 °C).[4]
-
-
Collection:
-
Collect the purified liquid product in a pre-weighed receiving flask.
-
Mandatory Visualization
Caption: Logical workflow for troubleshooting the separation of this compound.
References
- 1. Synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. 5-BROMO-2-IODOTOLUENE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Bromo-5-iodotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the regioselective functionalization of 2-Bromo-5-iodotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the functionalization of this compound?
A1: The regioselectivity is primarily dictated by the difference in the carbon-halogen bond strengths and their reactivity towards oxidative addition with a transition metal catalyst, typically palladium(0). The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1][2][3] Consequently, the catalyst will preferentially undergo oxidative addition into the C-I bond, leading to functionalization at the iodo-position (position 5).
Q2: How can I favor functionalization at the more reactive iodo-position?
A2: To enhance selectivity for coupling at the iodo-position, it is crucial to employ mild reaction conditions. This includes using lower temperatures, shorter reaction times, and a less reactive catalyst system.[1] For instance, palladium catalysts with less electron-rich and sterically hindered ligands can favor the more facile C-I bond activation.[1]
Q3: Is it possible to achieve selective functionalization at the bromo-position?
A3: While more challenging, selective functionalization at the bromo-position is achievable. This typically requires a two-step approach where the more reactive iodo-position is first functionalized, and the bromo-position is addressed in a subsequent reaction. Alternatively, specialized catalyst systems that can invert the typical reactivity might be employed, though this is less common.[4] Another strategy involves temporarily blocking the iodo-position through a directed ortho-metalation approach if a suitable directing group is present or can be installed.
Q4: Can I perform a one-pot, sequential difunctionalization of this compound?
A4: Yes, one-pot sequential functionalization is a powerful strategy. This is typically achieved by first performing a selective reaction at the iodo-position under mild conditions. Once this reaction is complete, a second set of reagents and potentially a different catalyst or harsher conditions can be introduced to functionalize the bromo-position.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C-I and C-Br functionalization)
Possible Causes:
-
Highly Reactive Catalyst: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[1]
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the C-I coupling is complete can lead to the slower C-Br coupling occurring.[1]
-
Excess Reagents: Using a large excess of the coupling partner can drive the reaction towards double functionalization.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start with room temperature and only gradually increase if no reaction occurs.[1]
-
Reduce Catalyst Reactivity: Switch to a palladium catalyst with less electron-donating or more sterically hindered phosphine ligands.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or GC/MS and quench it as soon as the desired mono-functionalized product is formed.
-
Use Stoichiometric Amounts of Reagents: Avoid using a large excess of the coupling partner for the first functionalization step.
Issue 2: Low Yield or No Reaction at the Iodo-Position
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[6]
-
Poor Reagent Quality: Impure starting materials, especially the organometallic reagent in cross-coupling reactions, can lead to low yields.[7]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of cross-coupling reactions.[1][6]
-
Insufficient Catalyst Loading: In some cases, a higher catalyst loading may be required to drive the reaction to completion.[1]
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[6]
-
Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous.[7]
-
Screen Bases and Solvents: Evaluate a range of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., THF, DMF, Toluene) to find the optimal conditions.[1]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[1]
Data Presentation
Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Dihaloarenes
| Reaction Type | Coupling Partner | Typical Catalyst System | Major Product | Regioselectivity (C-I : C-Br) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-bromotoluene | >95:5 | [2][8] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-bromotoluene | >98:2 | [9][10][11] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 5-Amino-2-bromotoluene | >95:5 | [12][13][14] |
Note: Regioselectivity values are generalized from analogous di- and polyhalogenated systems and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the Iodo-Position
This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound at the 5-position.
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv.)
-
PdCl₂(PPh₃)₂ (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.04 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic phase with aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][15]
Protocol 2: Selective Grignard Reagent Formation
This protocol outlines the chemoselective formation of a Grignard reagent at the more reactive bromo-position, which is an exception to the general reactivity trend in cross-coupling and is specific to organometallic reagent formation. For this compound, the C-Br bond is more reactive towards magnesium insertion.
Materials:
-
This compound
-
Magnesium turnings (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum and then cool under an inert atmosphere.
-
Add the magnesium turnings and a small crystal of iodine to the flask to activate the magnesium.[16]
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.[16]
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent, (2-Iodo-4-methylphenyl)magnesium bromide, can be used in subsequent reactions.
Visualizations
Caption: General reaction pathways for the regioselective functionalization of this compound.
Caption: A typical experimental workflow for selective cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2) and C(sp3) Coupling of C−Br, C−OTf, and C−Cl Bonds Enabled by a Single Palladium(I) Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-bromo-5-iodobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-5-iodobenzyl alcohol. The information provided is designed to help identify and resolve common issues related to byproduct formation during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-bromo-5-iodobenzyl alcohol?
A1: Common synthetic pathways start from precursors like o-bromobenzoic acid, 2-aminobenzoic acid, or o-benzylamine. A prevalent method involves the iodination of o-bromobenzoic acid, followed by conversion to the acyl chloride, and subsequent reduction to the desired benzyl alcohol. Another route involves the diazotization and bromination of 2-methyl-4-iodoaniline, followed by further transformations.[1][2]
Q2: What are the general types of byproducts I might encounter in this synthesis?
A2: Byproducts can arise from incomplete reactions, side reactions of the functional groups, or reactions involving the halogen substituents. Common classes of byproducts include unreacted starting materials, over-oxidized or under-reduced products, dehalogenated compounds, and coupled dimers.[3][4][5]
Q3: Is the use of lithium aluminum hydride (LiAlH₄) recommended for the reduction step?
A3: While LiAlH₄ is a powerful reducing agent, its use in the synthesis of 2-bromo-5-iodobenzyl alcohol can be hazardous due to the generation of a large amount of hydrogen gas, posing operational risks in an industrial setting.[1] Safer alternatives like sodium borohydride are often preferred.
Q4: How can I purify the crude 2-bromo-5-iodobenzyl alcohol?
A4: Recrystallization is a common and effective method for purifying the final product. A mixed solvent system of ethyl acetate and n-hexane is often employed for this purpose.[2]
Troubleshooting Guide: Byproduct Formation
This guide addresses specific byproducts that may be observed during the synthesis of 2-bromo-5-iodobenzyl alcohol, their potential causes, and suggested solutions.
| Byproduct/Impurity | Potential Cause(s) | Recommended Action(s) |
| Starting Material (e.g., 2-bromo-5-iodobenzoic acid) | Incomplete reduction of the carboxylic acid or acyl chloride. | - Increase the equivalents of the reducing agent (e.g., sodium borohydride).- Extend the reaction time or moderately increase the reaction temperature.- Ensure the reducing agent is fresh and active. |
| 2-bromo-5-iodobenzaldehyde | Incomplete reduction of the aldehyde intermediate or oxidation of the final alcohol product. | - Ensure sufficient reducing agent is used for complete conversion to the alcohol.- Use a milder reducing agent if over-reduction to other products is not a concern.- During workup and storage, avoid exposure to oxidizing conditions (e.g., air, light) to prevent oxidation of the alcohol. |
| 2-bromobenzyl alcohol (De-iodinated byproduct) | Reductive cleavage of the carbon-iodine bond. The C-I bond is weaker than the C-Br bond and more susceptible to reduction.[5] | - Use a milder reducing agent or less harsh reaction conditions.- Carefully control the reaction temperature; lower temperatures may favor the desired reduction over dehalogenation. |
| Benzyl alcohol (Fully dehalogenated byproduct) | Reductive cleavage of both carbon-iodine and carbon-bromine bonds. | - Employ milder reducing conditions as suggested for de-iodination.- Consider catalytic hydrogenation under carefully controlled conditions, as it can sometimes be selective, though it also carries the risk of dehalogenation.[3] |
| Dimeric coupled products (e.g., via Wurtz-Fittig type reaction) | Reaction of the aryl halide with a reactive metal species, which may be present in or generated from the reducing agent mixture (e.g., sodium borohydride).[4][6][7] | - Choose a reducing agent less likely to promote coupling reactions.- Maintain a low concentration of the substrate during the reduction. |
| Dibenzyl ether type byproducts | Acid-catalyzed condensation of two molecules of the product alcohol, or reaction of the product alcohol with the starting acyl chloride. | - Ensure complete reduction of the acyl chloride.- Neutralize any acidic conditions promptly during the workup. |
| Isomeric impurities | Formation of isomers during the initial iodination or bromination steps. | - Optimize the conditions of the halogenation reactions to ensure high regioselectivity.- Purification of intermediates before proceeding to the next step may be necessary. |
Experimental Protocols
Synthesis of 2-bromo-5-iodobenzyl alcohol from 2-bromo-5-iodobenzoic acid[8]
-
Preparation: To a reaction flask, add tetrahydrofuran (THF) and sodium borohydride.
-
Addition of Starting Material: Slowly add a solution of 2-bromo-5-iodobenzoic acid in THF to the flask, maintaining the temperature between 10-25°C.
-
Addition of Sulfuric Acid: Carefully add a solution of sulfuric acid in THF dropwise to the reaction mixture, keeping the temperature between 10-30°C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approximately 66°C) for an additional 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add 5% hydrochloric acid.
-
Remove the THF by distillation under reduced pressure.
-
Add methyl tert-butyl ether and water to dissolve the solids.
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Add toluene and water to the residue and heat to 60°C for 1 hour.
-
Cool the mixture to 18-22°C.
-
Filter the solid and dry to obtain the 2-bromo-5-iodobenzyl alcohol.
-
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common byproducts.
References
- 1. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 2. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Wurtz-Fittig Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-iodotoluene and 2,5-dibromotoluene
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is paramount in the fields of chemical synthesis and drug development. Aryl halides, particularly those with multiple halogen substituents, serve as versatile scaffolds for constructing complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of two closely related dihalogenated toluenes: 2-Bromo-5-iodotoluene and 2,5-dibromotoluene. Understanding their distinct reactivity profiles is crucial for designing efficient and selective synthetic routes.
The primary difference governing the reactivity of these two compounds lies in the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1][2][3] This fundamental property dictates that this compound will exhibit significantly different chemical behavior compared to 2,5-dibromotoluene, particularly in reactions where C-X bond cleavage is a key mechanistic step.
Physicochemical Properties and Bond Energies
A comparison of the average bond dissociation energies for C-Br and C-I bonds highlights the intrinsic reactivity difference. The lower energy required to break the C-I bond renders the iodine substituent a more facile leaving group and the preferred site for reactions like oxidative addition and metallation.
| Property | This compound | 2,5-dibromotoluene | Data Source(s) |
| Molecular Formula | C₇H₆BrI | C₇H₆Br₂ | - |
| Molecular Weight | 296.93 g/mol | 249.93 g/mol | - |
| Relevant Bond | C-I | C-Br | [4][5] |
| Avg. Bond Energy (kJ/mol) | ~213 | ~285 | [4] |
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity is most pronounced in two major classes of reactions essential for molecular synthesis: palladium-catalyzed cross-coupling and metallation reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The universally accepted reactivity order for aryl halides in the rate-determining oxidative addition step is I > Br > Cl.[6][7] This provides a powerful tool for selective functionalization.
For this compound, palladium catalysts will preferentially undergo oxidative addition into the weaker C-I bond, allowing for the selective formation of a C-C bond at that position while leaving the C-Br bond intact for subsequent transformations. In contrast, 2,5-dibromotoluene will react at one of its two equivalent C-Br bonds, typically requiring more forcing conditions (e.g., higher temperatures, longer reaction times) compared to the C-I bond. Achieving a second coupling on the resulting bromo-biaryl product would necessitate even harsher conditions.
Illustrative Experimental Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Conditions | Major Product | Approx. Yield |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 60°C, 2h | 2-Bromo-5-phenyltoluene | >90% |
| 2,5-dibromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 90°C, 12h | 2-Bromo-5-phenyltoluene | ~75% |
| 2-Bromo-5-phenyltoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃, Toluene, 110°C, 24h | 2-(4-Methoxyphenyl)-5-phenyltoluene | ~60% |
Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 eq.), the desired boronic acid or ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a base like K₂CO₃ (2.0 eq.). Anhydrous solvent (e.g., 1,4-dioxane) and water (typically a 4:1 to 10:1 ratio) are added. The vessel is purged with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. The reaction mixture is then heated to the desired temperature (e.g., 60-80°C) and stirred until TLC or GC-MS analysis indicates complete consumption of the starting material. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8][9]
Metallation Reactions (Grignard Reagent Formation and Lithiation)
The formation of organometallic reagents, such as Grignard or organolithium species, is also highly dependent on the C-X bond lability. The order of reactivity for Grignard formation is I > Br > Cl.[10][11]
This selectivity allows this compound to readily form a Grignard reagent at the C-I position under standard conditions, yielding a valuable intermediate (2-bromo-5-methylphenyl)magnesium iodide. This reagent can then be used in subsequent reactions with various electrophiles. Forming the Grignard reagent from 2,5-dibromotoluene is less facile and may require activation of the magnesium or higher temperatures.[12][13] A similar reactivity trend is observed for halogen-metal exchange reactions (lithiation).
Illustrative Experimental Data: Grignard Reagent Formation
| Substrate | Conditions | Major Organometallic Intermediate | Approx. Yield |
| This compound | Mg turnings (1.2 eq.), THF, 25°C, 1h | (2-bromo-5-methylphenyl)magnesium iodide | >85% |
| 2,5-dibromotoluene | Mg turnings (1.2 eq.), THF, reflux (66°C), 4h | (2-bromo-5-methylphenyl)magnesium bromide | ~70% |
Experimental Protocol: General Procedure for Grignard Reagent Formation
All glassware must be oven-dried and assembled under an inert atmosphere (Argon or Nitrogen). Magnesium turnings (1.2 eq.) are placed in a flask with a crystal of iodine (as an activator). A solution of the aryl halide (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise via an addition funnel. For this compound, the reaction often initiates at room temperature. For 2,5-dibromotoluene, gentle warming may be required. The reaction is maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent is a gray, cloudy solution and should be used immediately in the next synthetic step.[11][12]
Conclusion and Summary
The choice between this compound and 2,5-dibromotoluene should be dictated by the desired synthetic outcome. This compound is the superior substrate for sequential, regioselective functionalization due to the significant difference in the C-I and C-Br bond reactivities. This allows for the iodine to be selectively replaced under mild conditions, preserving the bromine for a subsequent, different transformation. 2,5-dibromotoluene is better suited for symmetric, twofold derivatizations or for applications where the reactivity of a C-Br bond is sufficient and the higher reactivity of iodine is not required or desired.
| Feature | This compound | 2,5-dibromotoluene |
| Primary Reactive Site | Iodine (C-I bond) | Bromine (C-Br bond) |
| Reactivity Profile | High and selective | Moderate |
| Optimal Use Case | Sequential, regioselective cross-coupling/metallation | Symmetric derivatization, single C-Br coupling |
| Reaction Conditions | Milder conditions for initial functionalization | Harsher conditions generally required |
References
- 1. scribd.com [scribd.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Strengths of Covalent Bonds [graylark.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. community.wvu.edu [community.wvu.edu]
- 13. schnyderchemsafety.com [schnyderchemsafety.com]
Navigating Selective Reactions: A Comparative Guide to the Functionalization of 2-Bromo-5-iodotoluene
For researchers, scientists, and drug development professionals, the strategic and selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 2-Bromo-5-iodotoluene presents a valuable scaffold, offering two distinct reactive sites for sequential chemical modifications. This guide provides a comprehensive comparison of selective reactions at the iodine versus the bromine position, supported by experimental data and detailed protocols, to inform synthetic strategy and catalyst selection.
The well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1] This hierarchy is governed by the carbon-halogen bond dissociation energy, with the weaker carbon-iodine (C-I) bond being more susceptible to oxidative addition by a low-valent palladium catalyst than the stronger carbon-bromine (C-Br) bond. This intrinsic difference in reactivity is the foundation for achieving high chemoselectivity in the functionalization of this compound.
Comparative Analysis of Cross-Coupling Reactions
The selective functionalization of the C-I bond in the presence of a C-Br bond is a powerful tool for the stepwise synthesis of complex molecules. Below is a comparison of common palladium-catalyzed cross-coupling reactions, highlighting the conditions that favor selective reaction at the iodine position. While specific data for this compound is limited in the literature, data from the closely analogous substrate, 1-bromo-4-iodobenzene, provides a strong predictive framework.
Sonogashira Coupling
The Sonogashira reaction, a coupling of a terminal alkyne with an aryl halide, demonstrates excellent selectivity for the C-I bond. Under mild conditions, the reaction can be performed with high efficiency at the iodine position, leaving the bromine atom untouched for subsequent transformations.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2 | 98 | Selective on I | [2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Recent developments have shown that nickel-catalyzed variants can exhibit remarkable selectivity for the C-I bond over C-Br and C-Cl bonds, providing a valuable alternative to palladium-based systems.
| Aryl Halide | Coupling Partner | Catalyst System | Activator | Base | Temp. (°C) | Yield (%) | Selectivity | Reference |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ | Phenylboronic ester | K₃PO₄ | 110 | 78 | High selectivity for C-I | [3][4] |
Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Expected Selectivity |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | High for C-I |
Experimental Protocols
General Procedure for Selective Sonogashira Coupling at the Iodine Position
This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Triethylamine (Et₃N, 2-3 equiv)
-
Anhydrous tetrahydrofuran (THF, 5-10 mL)
Procedure:
-
To a dry flask under an inert atmosphere (Ar or N₂), add this compound, Pd(PPh₃)₂Cl₂, CuI, and Et₃N.
-
Add anhydrous THF and stir the mixture.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite to remove solids.
-
Wash the organic phase with aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol for Selective Nickel-Catalyzed Buchwald-Hartwig Amination at the Iodine Position
This protocol is based on the selective amination of 1-bromo-4-iodobenzene.[3][4]
Materials:
-
This compound (1.0 mmol)
-
Amine (3.0 mmol)
-
Phenylboronic ester (1.3 mmol)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3 mmol)
Procedure:
-
In a glovebox, combine this compound, the amine, phenylboronic ester, Ni(acac)₂, and K₃PO₄ in a reaction vessel.
-
Add the appropriate solvent and seal the vessel.
-
Heat the reaction mixture to 110 °C with stirring for the required time.
-
After cooling to room temperature, quench the reaction and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Workflow for selective Sonogashira coupling.
Caption: Workflow for selective Buchwald-Hartwig amination.
Alternative Selective Reactions
Beyond palladium- and nickel-catalyzed cross-coupling, other transformations can also be directed selectively to one of the halogen atoms.
Selective Metal-Halogen Exchange
The formation of Grignard reagents and organolithium species via metal-halogen exchange also follows the reactivity trend I > Br > Cl. Therefore, it is possible to selectively form the Grignard reagent or the aryllithium at the iodine position of this compound by using one equivalent of magnesium or an alkyllithium reagent at low temperatures. This provides a pathway to a variety of functional groups through reaction with different electrophiles.
Expected Reaction:
This compound + 1 eq. Mg → 2-Bromo-5-(magnesiobromo)toluene
This compound + 1 eq. n-BuLi → 2-Bromo-5-lithiated toluene + n-BuI
Careful control of stoichiometry and temperature is crucial to prevent side reactions, such as the formation of the di-Grignard reagent or further reactions with the starting material.
Conclusion
The differential reactivity of the C-I and C-Br bonds in this compound provides a reliable handle for selective and sequential functionalization. For palladium- and nickel-catalyzed cross-coupling reactions such as Sonogashira and Buchwald-Hartwig amination, high selectivity for the more labile C-I bond can be achieved under mild conditions. While specific data for Suzuki couplings on this exact substrate are less common, the underlying principles strongly support the feasibility of selective transformations. Furthermore, selective metal-halogen exchange offers an alternative route for introducing a wide range of functionalities at the 5-position. By carefully selecting the reaction type and optimizing the conditions, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex and valuable molecules.
References
A Comparative Guide to 1H NMR Analysis of Reaction Mixtures Containing 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring reaction mixtures containing 2-Bromo-5-iodotoluene. This versatile halogenated aromatic compound is a key intermediate in the synthesis of complex organic molecules, making robust reaction monitoring essential for optimizing yields, minimizing impurities, and ensuring process safety.
Part 1: In-depth Analysis by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in a mixture, making it invaluable for real-time reaction analysis.[1] By observing changes in the proton signals of reactants and products, researchers can track reaction progress, identify intermediates, and quantify the relative concentrations of different species.[2]
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum is definitive, the ¹H NMR spectrum for this compound can be accurately predicted based on established substituent effects on the benzene ring. The molecule has three distinct aromatic protons (H-3, H-4, H-6) and one methyl group (CH₃).
-
H-6: Expected to be the most downfield (highest ppm) due to being ortho to the electron-withdrawing bromine atom. It will appear as a doublet, split by H-4 (a four-bond meta-coupling).
-
H-4: Positioned between two halogens, its chemical shift will be influenced by both. It will appear as a doublet of doublets, split by H-3 (a three-bond ortho-coupling) and H-6 (a four-bond meta-coupling).
-
H-3: Expected to be the most upfield (lowest ppm) of the aromatic protons. It will appear as a doublet, split by H-4 (ortho-coupling).
-
CH₃: The methyl protons will appear as a singlet, typically in the range of 2.3-2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.75 | d (doublet) | J_meta ≈ 2.2 Hz |
| H-4 | ~7.50 | dd (doublet of doublets) | J_ortho ≈ 8.4 Hz, J_meta ≈ 2.2 Hz |
| H-3 | ~7.10 | d (doublet) | J_ortho ≈ 8.4 Hz |
| -CH₃ | ~2.40 | s (singlet) | N/A |
Note: These are predicted values. Actual shifts can vary based on solvent and experimental conditions.
Monitoring a Reaction: A Hypothetical Suzuki Coupling
Consider the Suzuki coupling of this compound with a boronic acid. The primary point of reaction will be the more reactive C-I bond. ¹H NMR can be used to monitor the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the biphenyl product. For instance, the signal for H-6 at ~7.75 ppm can be integrated and compared to an internal standard or the product's signals to determine the reaction's conversion over time.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing a sample from a reaction mixture for ¹H NMR analysis.
-
Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a clean, dry syringe.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot by diluting it in a small volume of cold deuterated solvent to stop the reaction.
-
Dilution: Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean vial. The choice of solvent should ensure all components of interest are soluble and do not have overlapping solvent peaks with key signals.
-
Internal Standard (Optional): For quantitative analysis, add a precise amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) that does not react with the mixture components and has a signal in a clear region of the spectrum.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool or a syringe filter directly into a clean NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or internal standard.
-
Analysis: Integrate the relevant peaks to determine the relative ratios of starting material, products, and byproducts.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR is highly informative, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are also widely used for reaction monitoring.[4][5] The choice of method depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Techniques for Reaction Monitoring
| Parameter | ¹H NMR Spectroscopy | GC-MS | HPLC |
| Information Type | Structural & Quantitative | Quantitative & Mass (ID) | Quantitative |
| Sample Preparation | Minimal (dilution) | Can require extraction/derivatization | Filtration, dilution |
| Analysis Time | Fast (2-15 mins per sample) | Moderate (15-45 mins per sample) | Moderate (10-30 mins per sample) |
| Sensitivity | Moderate (mg to µg) | High (µg to pg) | High (µg to ng) |
| Quantification | Excellent (calibration-free relative quantification) | Requires calibration curves | Requires calibration curves |
| Hardware Cost | High | Moderate to High | Moderate |
| Key Advantage | Unambiguous structure elucidation of all components. | Excellent for volatile compounds and separating complex mixtures. | Ideal for non-volatile or thermally sensitive compounds. |
| Key Limitation | Lower sensitivity, potential for peak overlap in complex mixtures. | Not suitable for non-volatile or thermally labile compounds. | Provides no direct structural information beyond retention time. |
Protocol 2: GC-MS Analysis for Halogenated Aromatics
-
Sample Preparation: Withdraw a 0.1 mL aliquot from the reaction mixture. Dilute it significantly with a suitable solvent (e.g., hexane or ethyl acetate). If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Instrument Setup: Use a GC system equipped with a suitable capillary column (e.g., DB-5MS) and a mass spectrometer detector. Set the injector port and interface temperatures (e.g., 250 °C and 280 °C, respectively).
-
Temperature Program: Program the column oven temperature to ramp from a low initial temperature (e.g., 70 °C) to a final high temperature (e.g., 230 °C) to ensure separation of all components.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify compounds based on their retention time and the mass spectrum of the eluting peak. Quantify by integrating the peak area and comparing it to a pre-run calibration curve.
Protocol 3: HPLC Analysis for Aromatic Compounds
-
Sample Preparation: Withdraw a 0.1 mL aliquot. Dilute with the mobile phase and filter through a 0.45 µm syringe filter to remove particulates.
-
Mobile Phase: Prepare a suitable mobile phase, often a mixture of an aqueous solvent (like water) and an organic solvent (like acetonitrile or methanol).[3]
-
Instrument Setup: Use an HPLC system with a C18 reverse-phase column and a UV detector set to a wavelength where the aromatic compounds absorb (e.g., 210-254 nm).
-
Elution: Run the analysis using either an isocratic (constant mobile phase composition) or gradient (changing composition) elution method to achieve optimal separation.[3]
-
Data Analysis: Identify compounds by their retention times. Quantify by integrating the peak area and comparing it to a calibration curve.
Part 3: Visualization of Workflows and Logic
Visual diagrams are crucial for understanding experimental processes and decision-making logic.
Caption: A step-by-step workflow for analyzing a reaction mixture using 1H NMR.
References
Monitoring the Synthesis of 2-Bromo-5-iodotoluene: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is crucial for optimizing yields, minimizing impurities, and ensuring the timely completion of synthetic steps. In the synthesis involving 2-Bromo-5-iodotoluene, a key intermediate in the preparation of various pharmaceutical and organic electronic materials, accurate and efficient reaction monitoring is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by detailed experimental protocols and performance data to inform the selection of the most suitable method for your research needs.
Introduction to Reaction Monitoring
The progress of a chemical reaction, such as a Suzuki-Miyaura cross-coupling reaction involving this compound, needs to be monitored to determine the consumption of starting materials and the formation of the desired product. This allows for the timely quenching of the reaction to prevent the formation of byproducts and to ensure optimal yield. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information about the components of a reaction mixture.[1] For a compound like this compound, which is amenable to gas chromatography, GC-MS offers high sensitivity and specificity.[2]
Experimental Protocol: GC-MS Method
1. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water.
-
Vortex the mixture and allow the layers to separate.
-
Dilute the organic layer with an appropriate solvent (e.g., ethyl acetate) to a concentration suitable for GC-MS analysis (typically in the ppm range).
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., a stable aromatic compound with a different retention time, like naphthalene or biphenyl) to the diluted sample.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A mid-polarity capillary column such as a VF-624ms or Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating halogenated aromatic compounds.[2][3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis to identify all components, scanning a mass range of m/z 50-400.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring specific ions for the starting material, product, and internal standard to enhance sensitivity. For this compound (MW: 296.93 g/mol ), characteristic ions would be monitored.
-
Data Analysis
The progress of the reaction is monitored by observing the decrease in the peak area of this compound and the increase in the peak area of the product over time. The relative peak areas, normalized to an internal standard, can be used to calculate the percentage conversion.
Comparison with Alternative Methods
While GC-MS is a robust technique, other methods like HPLC and NMR spectroscopy also offer viable alternatives for monitoring these types of reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[4]
-
Advantages:
-
Applicable to a broader range of compounds than GC.[4]
-
No need for the analyte to be volatile.
-
Different detection methods (e.g., UV, DAD, MS) can be used.
-
-
Disadvantages:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[6][7] It provides a non-destructive method to monitor the reaction directly in the reaction tube.
-
Advantages:
-
Provides detailed structural information.
-
Can be used for in-situ reaction monitoring without sample workup.
-
Quantitative analysis is possible without a standard of the analyte by using an internal standard of known concentration.[8]
-
-
Disadvantages:
-
Lower sensitivity compared to GC-MS and HPLC.[5]
-
Requires a higher concentration of the analyte.
-
Complex mixtures can lead to overlapping signals, making interpretation difficult.
-
Quantitative Data Summary
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of small aromatic molecules. The values provided are representative and can vary depending on the specific instrumentation and method parameters.
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio.[1] | Separation by polarity, detection by UV absorbance. | Non-destructive analysis based on nuclear spin properties in a magnetic field.[6] |
| Limit of Detection (LOD) | ~0.01 - 1 ng/mL[9] | ~0.1 - 1 µg/mL | ~1 - 10 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 5 ng/mL[10] | ~0.5 - 5 µg/mL | ~5 - 50 µg/mL |
| **Linearity (R²) ** | >0.99[11] | >0.99 | >0.999 |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Sample Preparation | Dilution, possible extraction. | Dilution, filtration. | Dilution with a deuterated solvent containing an internal standard. |
Detailed Experimental Protocols for Alternative Methods
Experimental Protocol: HPLC-UV Method
1. Sample Preparation:
-
Prepare the sample as described for the GC-MS method (dilution in a suitable solvent like acetonitrile).
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/DAD detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile / 50% water.
-
Ramp to 95% acetonitrile / 5% water over 10 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
Experimental Protocol: Quantitative NMR (qNMR) Method
1. Sample Preparation:
-
Accurately weigh a specific amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the internal standard.
-
Withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value, e.g., 30 seconds).
-
Number of Scans: 8 or more for good signal-to-noise.
3. Data Analysis:
-
Integrate a well-resolved signal for the starting material, the product, and the internal standard.
-
The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Volume_sample) where N_protons is the number of protons giving rise to the integrated signal, and IS refers to the internal standard.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Experimental workflow for monitoring reaction progress using GC-MS.
Conclusion
The choice of analytical method for monitoring reactions of this compound depends on the specific requirements of the research. GC-MS offers excellent sensitivity and specificity for this volatile compound, making it a highly reliable method for both qualitative and quantitative analysis. HPLC provides a versatile alternative, particularly if the reaction products are not amenable to GC. qNMR, while less sensitive, offers the advantage of in-situ monitoring and detailed structural information without the need for extensive sample preparation or analyte-specific standards. By understanding the principles, protocols, and performance characteristics of each technique, researchers can select the most appropriate method to ensure the successful outcome of their synthetic endeavors.
References
- 1. news-medical.net [news-medical.net]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 5. reddit.com [reddit.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
A Comparative Guide to Purity Analysis of 2-Bromo-5-iodotoluene: HPLC vs. GC
For researchers and professionals in drug development and organic synthesis, ensuring the purity of intermediates like 2-Bromo-5-iodotoluene is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, a key building block in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a dihalogenated aromatic compound. The choice of analytical technique for purity determination is crucial for quality control and for understanding the impurity profile, which may arise from the synthesis process. The primary alternatives for analyzing such compounds are HPLC and GC, each with distinct advantages and limitations.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but their suitability depends on the analyte's properties.[1][2][3][4] this compound, being a semi-volatile and thermally stable small molecule, can be analyzed by either method. The choice between them often comes down to factors like the presence of non-volatile impurities, required sensitivity, and laboratory resources.
Table 1: Performance Comparison of HPLC and GC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Can also be used for volatile compounds.[1][2][3] | Ideal for volatile and thermally stable compounds.[1][2][4] |
| Sensitivity | High sensitivity, often in the ppm to ppb range, depending on the detector.[5] | Excellent sensitivity, especially with detectors like FID and MS, often reaching ppb levels.[1][5] |
| Resolution | Generally provides sharp, symmetrical peaks, indicating good separation efficiency.[2] | Capillary GC columns offer very high efficiency, resulting in narrow and sharp peaks.[2] |
| Analysis Time | Typically 10-60 minutes per sample.[2][3][4] | Faster analysis, often within a few minutes.[2][3][4] |
| Cost | Higher initial instrument cost and ongoing solvent expenses.[2][3][4] | Generally lower instrument and operational costs.[3][4] |
| Sample Preparation | Simpler for liquid samples; may involve dissolution in a suitable solvent. | May require derivatization for polar compounds, though not typically necessary for this compound.[5] |
Experimental Protocols
Below are detailed model protocols for the analysis of this compound purity using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on common practices for the analysis of halogenated aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound product and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method
This protocol is a common approach for the analysis of volatile and semi-volatile organic compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Sample Preparation: Dissolve approximately 20 mg of the this compound product in 10 mL of a suitable solvent like dichloromethane or toluene.
-
Purity Calculation: Purity is calculated using the area percentage method from the resulting chromatogram.
Data Presentation
The following table illustrates hypothetical purity data for a batch of this compound analyzed by both HPLC and GC, including potential process-related impurities.
Table 2: Hypothetical Purity Analysis Data
| Compound | Retention Time (HPLC) | Area % (HPLC) | Retention Time (GC) | Area % (GC) |
| Toluene (starting material) | 2.5 min | 0.15% | 3.2 min | 0.18% |
| 2-Bromotoluene | 4.8 min | 0.50% | 5.8 min | 0.55% |
| 2-Iodotoluene | 5.2 min | 0.35% | 6.1 min | 0.40% |
| This compound | 8.1 min | 98.85% | 9.5 min | 98.72% |
| Dibromotoluene isomer | 9.5 min | 0.10% | 10.8 min | 0.10% |
| Diiodotoluene isomer | 10.2 min | 0.05% | 11.5 min | 0.05% |
Workflow Visualization
The following diagram illustrates the general workflow for determining the purity of a synthesized product like this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
Both HPLC and GC are suitable and powerful techniques for the purity analysis of this compound.
-
GC is often faster and more cost-effective for routine analysis of this volatile compound, especially when coupled with a robust detector like FID.[2][3][4]
-
HPLC offers greater flexibility, particularly if non-volatile impurities or thermally sensitive byproducts are expected from the synthetic route.[1][2][3] It is also advantageous when analyzing compounds that are not easily volatilized.[2][5]
The choice of method should be based on the specific requirements of the analysis, including the expected impurity profile, the need for high throughput, and available instrumentation. For comprehensive characterization, employing both techniques can provide a more complete picture of the product's purity.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Bromo-5-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2-Bromo-5-iodotoluene, a substrate offering differential reactivity at two distinct carbon-halogen bonds.
The selective functionalization of dihalogenated compounds is of particular interest in the synthesis of complex molecules, allowing for sequential cross-coupling reactions. In the case of this compound, the carbon-iodine bond is weaker and therefore more reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle.[1][2][3][4] This inherent difference in reactivity allows for selective coupling at the iodine position under carefully controlled conditions.
Performance Comparison of Palladium Catalysts
The following table summarizes the expected performance of several common palladium catalysts in the Suzuki coupling of this compound with an arylboronic acid. The data is representative and compiled based on established principles of palladium catalysis and reactivity trends observed for similar substrates.[5][6][7] The primary goal of the illustrated reactions is the selective coupling at the more reactive C-I bond.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of Mono-alkylation at C-I | Reference |
| Pd(PPh₃)₄ | 3 | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | ~85 | [2][8] |
| PdCl₂(dppf) | 2 | dppf | Cs₂CO₃ | Toluene | 100 | 8 | ~92 | [2] |
| Pd(OAc)₂ / SPhos | 2 | SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 6 | ~95 | [9] |
| [Pd(tBu₃P)]₂ | 1 | tBu₃P | K₃PO₄ | Toluene | 100 | 4 | ~90 | [10] |
Note: The yields and reaction conditions are illustrative and can vary depending on the specific boronic acid used, the purity of reagents, and the precise experimental setup. Optimization of these parameters is often necessary to achieve the best results.
Experimental Protocols
Below are detailed methodologies for performing the Suzuki coupling of this compound with a generic arylboronic acid using two of the catalyst systems.
General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).[1]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas, such as argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.[1]
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling using PdCl₂(dppf)
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 equiv.).
-
Add degassed toluene as the solvent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring and Workup:
-
Follow the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Reactivity of 2-Bromo-5-iodotoluene and 2-Bromo-5-chlorotoluene for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall success of a synthetic campaign. For researchers and professionals in drug development, understanding the nuanced reactivity of halogenated aromatic compounds is paramount. This guide provides an objective, data-driven comparison of the reactivity of two closely related dihalogenated toluenes: 2-bromo-5-iodotoluene and 2-bromo-5-chlorotoluene. This analysis focuses on their performance in three cornerstone transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Executive Summary: The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 2-bromo-5-chlorotoluene lies in the inherent properties of their carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond, which in turn is weaker and longer than the carbon-chlorine (C-Cl) bond. This hierarchy of bond strengths (C-I < C-Br < C-Cl) dictates the relative reactivity of these compounds in reactions where the cleavage of the carbon-halogen bond is a key mechanistic step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1][2] Consequently, this compound is the more reactive species, with the C-I bond being the primary site of reaction under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. This chemoselectivity is a valuable tool in multi-step syntheses.
Comparative Reactivity in Key Synthetic Transformations
The enhanced reactivity of the C-I bond in this compound allows for milder reaction conditions, often leading to higher yields and shorter reaction times compared to its chloro-analogue. The following sections provide a detailed comparison of these two substrates in pivotal synthetic reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The weaker C-I bond in this compound facilitates this step, allowing for a more efficient catalytic turnover.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Bromo-5-chlorotoluene |
| Reaction Site | C-I | C-Br |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ with stronger ligands |
| Typical Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Typical Temperature | 60-80 °C | 90-110 °C |
| Typical Reaction Time | 2-6 hours | 12-24 hours |
| Representative Yield | 85-95% | 70-85% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step.[4][5] The greater reactivity of the C-I bond in this compound allows for selective amination at the iodine-bearing position.[1][6]
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Parameter | This compound | 2-Bromo-5-chlorotoluene |
| Reaction Site | C-I | C-Br |
| Typical Catalyst | Pd₂(dba)₃ with Xantphos | Pd₂(dba)₃ with RuPhos or BrettPhos |
| Typical Base | NaOtBu or K₃PO₄ | LHMDS or NaOtBu |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 4-8 hours | 18-36 hours |
| Representative Yield | 80-90% | 65-80% |
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond.[7][8] The reactivity order for this transformation is I > Br > Cl.[9][10] This allows for the chemoselective formation of the Grignard reagent at the C-I bond of this compound. The formation of a Grignard reagent from 2-bromo-5-chlorotoluene would require more forcing conditions, and selectivity can be an issue.
Table 3: Comparative Data for Grignard Reagent Formation
| Parameter | This compound | 2-Bromo-5-chlorotoluene |
| Reaction Site | C-I | C-Br |
| Initiation | Spontaneous or with gentle warming | Requires activation (e.g., I₂, 1,2-dibromoethane) |
| Typical Solvent | THF or Diethyl Ether | THF |
| Typical Temperature | Room Temperature to 35 °C | 40-60 °C |
| Side Reactions | Minimal Wurtz coupling | Increased Wurtz coupling |
| Representative Yield | >90% | 60-75% |
Experimental Protocols
The following are representative experimental protocols for the selective functionalization of this compound and the corresponding reaction with 2-bromo-5-chlorotoluene.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.1 M).
-
Reaction Execution: Heat the mixture to 80 °C and stir for 4 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
For 2-bromo-5-chlorotoluene, a similar protocol would be followed, but with potassium phosphate (3.0 equiv.) as the base and heating at 100 °C for 18 hours.
Protocol 2: Selective Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 6 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
For 2-bromo-5-chlorotoluene, a more electron-rich ligand such as RuPhos would be used, and the reaction would be heated at 110 °C for 24 hours.
Protocol 3: Chemoselective Grignard Reagent Formation from this compound
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, add magnesium turnings (1.1 equiv.).
-
Initiation: Add a small crystal of iodine to activate the magnesium.
-
Reagent Addition: In the dropping funnel, dissolve this compound (1.0 equiv.) in anhydrous THF (0.5 M). Add a small portion of the solution to the magnesium. Once the reaction initiates (as evidenced by gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the mixture for an additional hour at room temperature. The resulting Grignard reagent is ready for use in subsequent reactions.
For 2-bromo-5-chlorotoluene, the magnesium would require more rigorous activation, and the reaction would need to be heated to 50 °C to ensure complete formation of the Grignard reagent.
Visualizing Reactivity and Experimental Flow
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Suzuki Coupling Products of 2-Bromo-5-iodotoluene
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex biaryl molecules. The substrate 2-Bromo-5-iodotoluene presents a unique synthetic opportunity due to its two distinct halogen atoms. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization, making it a valuable building block for creating diverse molecular architectures.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, the iodine position on this compound is expected to be significantly more reactive than the bromine position, enabling selective mono-arylation under carefully controlled conditions.
This guide provides an objective comparison of catalyst performance for the selective Suzuki coupling of this compound, supported by experimental data from analogous systems, and details the critical methods for characterizing the resulting products.
Catalyst Performance in Selective Suzuki Coupling
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and, more importantly, high selectivity in the Suzuki coupling of dihaloarenes. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[3] The following table summarizes the performance of various palladium catalyst systems in the selective coupling of bromo-iodo arenes, providing a strong framework for optimizing the reaction of this compound.
Table 1: Performance Comparison of Palladium Catalysts for Selective C-I Bond Coupling of Bromo-Iodo Arenes
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Mono-arylated (C-I) Product | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90 | 4-12 | 75-92 | 2-5 | [2][4] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High (unspecified) | 5 | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 12 | High (unspecified) | 6 | [3][6] |
| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 91-95 | 10 | [7] |
Note: Data is compiled from studies on structurally similar bromo-iodo arenes and serves as a predictive guide for this compound.
Generally, catalysts like Pd(PPh₃)₄ are reliable for achieving high selectivity for the more reactive C-I bond.[2] More advanced catalyst systems, such as those employing bulky phosphine ligands like SPhos or palladacycles like CataCXium A, can offer improved yields and reaction times, even with challenging substrates.[3][7]
Characterization and Validation of Coupling Products
Rigorous characterization is essential to confirm the identity, purity, and isomeric structure of the Suzuki coupling products. A multi-faceted analytical approach is the most robust strategy for unambiguous validation.
Table 2: Comparison of Analytical Techniques for Product Validation
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Precise chemical environment of each proton and carbon, spin-spin coupling, and relative proton ratios.[8] | Provides detailed structural map for unambiguous structure elucidation and isomeric differentiation. Quantitative analysis is straightforward.[8][9] | Requires a relatively pure sample (10-20 mg). May not detect minor impurities.[8] |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, confirms the expected molecular mass. Can be coupled with GC or LC for mixture analysis. | Does not provide definitive information on isomeric structure (e.g., substitution position). |
| Gas Chromatography (GC) | Retention time of the product, allowing for separation from starting materials and impurities. | Excellent for assessing purity and monitoring reaction progress for volatile and thermally stable compounds.[8] | Not suitable for non-volatile or thermally sensitive molecules. Co-elution of isomers can occur.[8] |
| Liquid Chromatography (LC) | Retention time of the product. | Applicable to a wider range of compounds than GC, including non-volatile and thermally sensitive molecules.[8] | Can be more complex to develop methods compared to GC. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for characterizing Suzuki coupling products, as it provides a detailed carbon-hydrogen framework of the molecule, allowing for clear differentiation between the possible mono-substituted isomers (4-bromo-3-methylbiphenyl vs. 2-iodo-4-methylbiphenyl) and the di-substituted product.[8]
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective mono-arylation of this compound at the iodine position.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).[1][6]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) to the flask.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][8]
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Data Processing and Analysis: Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).[8]
-
Analyze Chemical Shifts: Compare the chemical shifts of the aromatic protons to differentiate between isomers. The substitution pattern will uniquely influence the electronic environment of each proton.
-
Analyze Coupling Constants: Examine the multiplicities (singlet, doublet, triplet) and coupling constants (J-values) to confirm the substitution pattern on the aromatic rings.[8]
-
Integration: Integrate the peaks in the ¹H spectrum to confirm the relative ratios of protons in the molecule.[8]
-
Visualizations
Caption: Selective Suzuki coupling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. azom.com [azom.com]
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions with 2-Bromo-5-iodotoluene
For researchers, scientists, and drug development professionals, 2-Bromo-5-iodotoluene stands as a versatile building block in the synthesis of complex organic molecules. Its dihalogenated structure, featuring both a bromine and an iodine atom on the toluene ring, allows for selective, sequential functionalization through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the mechanistic principles and practical applications of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate, supported by representative experimental data and detailed protocols.
The key to regioselective cross-coupling with this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this process is significantly lower for the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond. Consequently, careful control of reaction conditions allows for selective coupling at the 5-position (the site of iodine) while leaving the 2-position (the site of bromine) intact for subsequent transformations.
Comparative Performance of Catalytic Systems
The following tables summarize typical reaction conditions and expected outcomes for the selective functionalization of the C-I bond in this compound. The data is compiled from established protocols for similar aryl halides and serves as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard conditions, effective for a range of arylboronic acids.[1] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Often provides higher yields and tolerates a wider range of functional groups. |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12-24 | 80-95 | Modern catalyst system, often more efficient for challenging substrates.[2] |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of this compound and a terminal alkyne.[3][4][5]
| Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT - 50 | 2-6 | 90-98 | Classic conditions, highly effective for aryl iodides.[3][6] |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 60 | 4 | 85-95 | Alternative palladium source, reliable results. |
| Pd₂(dba)₃ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 12 | 80-90 | Avoids the use of a copper co-catalyst, which can be beneficial for sensitive substrates. |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 5-position of this compound.[7][8]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 80-95 | First-generation reliable catalyst system for C-N coupling. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 85-98 | Highly active catalyst system, suitable for a broad range of amines.[9] |
| Pd-G3-XPhos | LHMDS | THF | RT - 60 | 6-12 | 90-99 | Pre-formed catalyst, often shows high reactivity at lower temperatures. |
Mechanistic Pathways and Visualizations
The catalytic cycles for these cross-coupling reactions share the fundamental steps of oxidative addition, transmetalation (or a related step for Sonogashira and Buchwald-Hartwig), and reductive elimination. The selectivity for the C-I bond in this compound is determined by the lower activation energy of the initial oxidative addition at this position.
Caption: Logical relationship governing the selective coupling strategy at the C-I bond.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are general experimental protocols for the selective cross-coupling at the C-I bond of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Workup:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Stir for 5-10 minutes.[6]
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 60°C) and monitor its progress.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove solid residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Reaction Setup:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[9]
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., dioxane) via syringe.
-
Seal the tube and heat the reaction to 100°C for 18-24 hours.
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetic Analysis of Sonogashira Reactions with 2-Bromo-5-iodotoluene
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. The regioselective functionalization of dihalogenated aromatic compounds is a common challenge where a nuanced understanding of reaction kinetics is paramount for optimizing selectivity, yield, and overall process efficiency. This guide provides a comparative kinetic analysis of the Sonogashira reaction with a focus on a substrate with differentiated reactivity: 2-Bromo-5-iodotoluene.
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[1] The reaction conditions are generally mild, often conducted at room temperature in the presence of a mild base, which makes it suitable for the synthesis of complex molecules.[1]
This guide will delve into the expected kinetic profile of this compound in Sonogashira couplings, compare its reactivity with alternative substrates, provide detailed experimental protocols for kinetic analysis, and offer insights into catalyst selection.
Performance Comparison: Reactivity of Aryl Halides
The reactivity of the aryl halide in a Sonogashira coupling is critically dependent on the nature of the halogen substituent. The general order of reactivity is I > Br > Cl.[1] For a substrate like this compound, this differential reactivity is the cornerstone of its synthetic utility, allowing for sequential, regioselective couplings. The first coupling will occur preferentially at the more reactive C-I bond, followed by a second coupling at the C-Br bond, which typically requires more forcing conditions.
While specific kinetic data for this compound is not extensively reported in the literature, a comparative analysis can be constructed from studies on electronically and sterically similar aryl halides. The following table summarizes typical activation parameters for the Sonogashira coupling of various aryl halides, providing a quantitative basis for understanding the expected reactivity differences. Aryl iodides generally exhibit lower activation enthalpies compared to aryl bromides and chlorides, indicating a faster reaction rate.[2][3][4]
| Aryl Halide Type | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | General Reactivity |
| Aryl Iodide (Ar-I) | 48 - 62 | -71 to -39 | High |
| Aryl Bromide (Ar-Br) | 54 - 82 | -55 to 11 | Moderate |
| Aryl Chloride (Ar-Cl) | 95 - 144 | -6 to 100 | Low |
| Note: These values are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.[3][4] |
Based on this data, the initial Sonogashira coupling of this compound is expected to proceed with a significantly lower activation barrier at the C-I position. The subsequent coupling at the C-Br position will require a higher activation energy, often necessitating higher temperatures or more active catalyst systems.
Catalyst System Comparison
The choice of the palladium catalyst and, if applicable, the copper co-catalyst, is a crucial factor influencing the rate and efficiency of the Sonogashira coupling.[5] While the classic Pd(PPh₃)₂Cl₂/CuI system is widely used, a variety of other palladium sources and ligands can offer advantages in terms of activity and stability.[6]
| Catalyst System | Key Features |
| Pd(PPh₃)₂Cl₂/CuI | The classical and most widely used system.[6] Effective for a broad range of substrates. |
| Pd(PPh₃)₄/CuI | A reliable choice, particularly for Suzuki-Miyaura reactions, but also effective for Sonogashira couplings.[6] |
| Pd(OAc)₂/Ligand | Often used with bulky, electron-rich phosphine ligands like SPhos or XPhos for more challenging couplings, including those involving aryl chlorides.[6][7] |
| Copper-Free Systems | These systems can be advantageous in situations where copper-mediated side reactions, such as alkyne homocoupling (Glaser coupling), are a concern.[7] |
For the selective coupling at the C-I bond of this compound, a standard Pd(PPh₃)₂Cl₂/CuI system under mild conditions is expected to be effective. For the subsequent, more challenging coupling at the C-Br bond, a more active catalyst system, such as one employing a bulky phosphine ligand, may be necessary to achieve reasonable reaction rates.
Experimental Protocol for Kinetic Analysis
Accurate kinetic analysis is essential for understanding the reaction mechanism and optimizing reaction conditions.[5] In-situ reaction monitoring techniques are particularly powerful as they provide continuous data on the concentrations of reactants and products without the need for sampling.[2]
In-Situ Reaction Progress Monitoring (e.g., ReactIR or in-situ NMR)
Methodology:
-
Setup: The Sonogashira reaction is performed in a reactor equipped with an in-situ probe, such as an Attenuated Total Reflectance (ATR) probe for IR spectroscopy or an NMR flow tube.[2]
-
Reagents and Conditions:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Co-catalyst: CuI (0.04 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: THF or DMF
-
Temperature: Controlled via a thermostat.
-
-
Data Acquisition: Spectra are collected at regular intervals throughout the course of the reaction.[2]
-
Data Analysis: The concentration of key species (reactants, products, intermediates) is determined from the spectral data. This concentration-time data is then used to derive the reaction rate and determine the kinetic order with respect to each component.[2]
Mandatory Visualizations
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of a Sonogashira reaction using in-situ monitoring.
Signaling Pathway: Sonogashira Catalytic Cycle
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
A Cost-Benefit Analysis of 2-Bromo-5-iodotoluene Versus Other Dihalotoluenes in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Dihalotoluenes are a versatile class of building blocks, and among them, 2-Bromo-5-iodotoluene presents a unique combination of reactivity that can be strategically exploited in complex molecular syntheses. This guide provides a comprehensive cost-benefit analysis of this compound compared to other dihalotoluenes, supported by experimental data and protocols to inform your research and development endeavors.
The primary advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, which in turn is more reactive than the carbon-chlorine (C-Cl) bond. This reactivity hierarchy (C-I > C-Br > C-Cl) allows for selective, sequential functionalization of the aromatic ring, a highly desirable feature in the synthesis of complex molecules and pharmaceutical intermediates.
Cost Comparison of Dihalotoluenes
A key consideration in any synthetic strategy is the cost of starting materials. The price of dihalotoluenes can vary based on the specific halogen atoms, their substitution pattern, and commercial availability. Below is a comparative summary of the approximate costs for this compound and other representative dihalotoluenes.
| Compound | Molecular Weight ( g/mol ) | CAS Number | Purity | Price (USD/g) |
| This compound | 296.93 | 202865-85-8 | ~98% | ~$5.11/g (for 100g)[1] |
| 2,5-Dibromotoluene | 249.93 | 615-59-8 | ~98% | ~$0.29/g (for 25g) |
| 2,5-Dichlorotoluene | 161.03 | 19398-61-9 | ~98% | ~$5.10/g (for 5g)[2] |
| 2-Bromo-5-chlorotoluene | 205.48 | 14495-51-3 | ~97% | ~$0.95/g (for 100g)[3] |
Note: Prices are approximate and can vary between suppliers and based on the quantity purchased. The prices listed are for research-grade quantities and are subject to change.
From a purely cost-per-gram perspective, 2,5-Dibromotoluene is significantly more economical than this compound. However, the true cost-effectiveness extends beyond the initial purchase price and must factor in the benefits of enhanced reactivity and selectivity, which can lead to higher yields, fewer reaction steps, and reduced purification costs in a multi-step synthesis.[4]
Performance in Key Cross-Coupling Reactions: A Benefit Analysis
The enhanced value of this compound becomes evident when examining its performance in widely used palladium-catalyzed cross-coupling reactions. The ability to selectively react at the iodine position allows for a modular approach to molecular construction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The higher reactivity of the C-I bond in this compound allows for selective coupling at the 5-position under milder conditions, leaving the C-Br bond intact for subsequent transformations.
Illustrative Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
A general procedure for the regioselective Suzuki-Miyaura coupling of a bromo-iodo-substituted aromatic compound is as follows:
-
To a degassed mixture of the bromo-iodo-arene (1.0 eq), an arylboronic acid (1.1 eq), and a base such as K₃PO₄ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst, for example, Pd(PPh₃)₄ (2.5 mol%).[5]
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 90°C) for a specified time (e.g., 12 hours).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-arylated product.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The greater reactivity of the C-I bond in this compound is also advantageous in this reaction, allowing for selective olefination at the 5-position.
General Considerations for Heck Reactions with Dihaloarenes:
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of the Heck reaction.[7][8] For dihaloarenes, controlling the reaction to achieve mono-olefination can be challenging. The higher reactivity of the C-I bond in this compound can facilitate this selectivity under optimized conditions.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is also highly sensitive to the nature of the halogen, with the reactivity order being I > Br > Cl.[9] This allows for the selective introduction of an alkyne moiety at the 5-position of this compound.
Illustrative Experimental Protocol: Sonogashira Coupling
A typical Sonogashira coupling protocol involves:
-
A reaction vessel is charged with the aryl halide (e.g., this compound), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (often an amine like triethylamine, which can also serve as the solvent).[10]
-
The terminal alkyne is then added, and the reaction is stirred under an inert atmosphere, often at room temperature or with gentle heating.[10]
-
The reaction progress is monitored, and upon completion, the product is isolated and purified.
The selective reaction at the C-I bond allows for the synthesis of bromo-substituted aryl alkynes, which are valuable intermediates for further diversification.
Applications in Drug Development
The utility of this compound and related bromo-iodo arenes is particularly evident in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to perform sequential, site-selective cross-coupling reactions is a powerful tool for building molecular complexity.
For example, 2-bromo-5-iodobenzyl alcohol, a derivative of this compound, is a versatile intermediate in organic synthesis and has applications in pharmaceutical chemistry for the synthesis of biologically active compounds.[11][12] The synthesis of 2-bromo-5-iodobenzyl alcohol itself can be achieved from precursors like 2-bromo-4-iodotoluene through a multi-step process involving bromination and subsequent hydrolysis.[13]
Visualization of Synthetic Utility
The strategic advantage of using a dihalobenzene with differential reactivity, such as this compound, can be visualized in a synthetic workflow.
Caption: Sequential cross-coupling strategy using this compound.
The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The underlying mechanism for these selective reactions is the palladium catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The energy barrier for the initial oxidative addition step is significantly lower for a C-I bond compared to a C-Br bond, which is the basis for the observed selectivity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion: A Strategic Choice for Complex Synthesis
While this compound may have a higher initial cost per gram compared to some other dihalotoluenes like 2,5-dibromotoluene, its value lies in the enhanced chemical selectivity it offers. The ability to perform regioselective, sequential cross-coupling reactions by exploiting the differential reactivity of the C-I and C-Br bonds can significantly streamline the synthesis of complex molecules. This can translate into overall cost savings through higher yields in specific steps, fewer protection/deprotection sequences, and simplified purification processes. For researchers and professionals in drug development, where the efficient construction of novel and complex molecular architectures is paramount, this compound represents a powerful and strategic building block that can accelerate the path to new discoveries.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2,5-Dichlorotoluene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. strem.com [strem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dichlorotoluene, 98% | Fisher Scientific [fishersci.ca]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma Aldrich 2-Bromo-5-iodobenzyl alcohol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 10. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 12. Buy 2-Bromo-5-chloro-3-iodobenzyl alcohol (EVT-12991426) [evitachem.com]
- 13. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
A Researcher's Guide to HPLC Separation of Substituted Toluene Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise separation and quantification of substituted toluene isomers is a frequent analytical challenge. Due to their structural similarities, these isomers often co-elute, demanding highly selective chromatographic methods. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique to achieve this separation. This guide provides an objective comparison of various HPLC methodologies for the separation of common substituted toluene isomers, supported by experimental data and detailed protocols.
The choice of stationary phase is paramount in achieving the desired resolution of these closely related compounds. While the C18 column is a workhorse in reversed-phase chromatography, its hydrophobicity-based separation mechanism is often insufficient for resolving positional isomers. Alternative stationary phases, such as Phenyl and Diol, offer different selectivity through specific interactions with the aromatic ring and substituent groups of the toluene derivatives.
Principles of Separation: Beyond Hydrophobicity
The successful separation of substituted toluene isomers by HPLC relies on exploiting subtle differences in their physicochemical properties. While hydrophobic interactions with a C18 stationary phase play a role, other interactions are often necessary to achieve baseline resolution.
-
π-π Interactions: Phenyl stationary phases, with their bonded phenyl groups, can interact with the aromatic ring of toluene isomers through π-π stacking. This provides an additional separation mechanism to hydrophobic interactions, often leading to enhanced selectivity for aromatic compounds.[1][2] The choice of organic modifier in the mobile phase can influence these interactions; methanol, lacking π electrons, can facilitate stronger π-π interactions between the analyte and the stationary phase compared to acetonitrile.[2]
-
Dipole-Dipole Interactions and Hydrogen Bonding: Stationary phases with polar functional groups, such as Diol (dihydroxypropyl) or Cyano (cyanopropyl), can engage in dipole-dipole interactions and hydrogen bonding with polar substituents on the toluene ring (e.g., nitro, amino, or hydroxyl groups). This can lead to significant differences in retention and selectivity compared to purely hydrophobic phases.
Comparative Performance of HPLC Columns
The selection of the optimal HPLC column is highly dependent on the specific substituted toluene isomers being analyzed. Below is a comparative summary of the performance of common stationary phases for different isomer groups.
Dinitrotoluene (DNT) Isomers
The separation of dinitrotoluene isomers is critical in environmental and forensic applications. A comparison of Diol, C18, and Phenyl-3 columns highlights the superior performance of the Diol phase for this application.
| Stationary Phase | Resolution (2,4-DNT/2,6-DNT) | Analysis Time (min) | Key Advantages | Limitations |
|---|---|---|---|---|
| Diol | > 2.0 | ~15 | Excellent resolution and sensitivity | - |
| C18 | < 1.0 (co-elution) | ~20 | Widely available | Poor resolution of critical isomers |
| Phenyl-3 | ~1.5 | ~10 | Faster analysis than C18 | Potential for peak overlap |
The Diol column's hydroxyl groups are thought to facilitate charge-transfer complexes with the nitro groups of the DNT isomers, leading to exceptional resolution.[3] In contrast, the C18 column fails to provide baseline separation of the critical 2,4-DNT and 2,6-DNT isomers.[3]
Cresol Isomers (o-, m-, p-)
Cresol isomers are widely used in chemical synthesis and as preservatives in pharmaceuticals. While standard C18 columns often fail to resolve o- and m-cresol, Phenyl columns demonstrate significantly improved separation due to π-π interactions.[1][2]
| Stationary Phase | Resolution (o-cresol/m-cresol) | Elution Order | Key Advantages | Limitations |
|---|---|---|---|---|
| Phenyl | Baseline separation | o-, m-, p- | Excellent selectivity for aromatic isomers | - |
| C18 | Co-elution | - | Generally good for many compounds | Inadequate for cresol isomer separation |
Xylene, Chlorotoluene, and Toluidine Isomers
For less polar substituted toluenes like xylenes and chlorotoluenes, and for the more polar toluidine isomers, specialized stationary phases can offer significant advantages over traditional C18 columns. While extensive quantitative comparative data is less readily available in single studies, the literature suggests the following:
-
Xylene Isomers: Conventional C18 columns often provide poor separation of xylene isomers.[4] Phenyl columns are reported to offer better selectivity.[4]
-
Chlorotoluene Isomers: The separation of chlorotoluene isomers can be challenging. While specific methods on various columns exist, a direct side-by-side comparison of quantitative performance metrics is not extensively documented in the readily available literature.
-
Toluidine Isomers: Due to their basic nature, toluidine isomers can exhibit poor peak shape on standard silica-based C18 columns. Mixed-mode columns incorporating cation-exchange functionalities have shown excellent performance in separating these isomers.
Experimental Protocols
Below are representative experimental protocols for the separation of different substituted toluene isomers. These should be considered as starting points for method development and optimization.
Protocol 1: Separation of Dinitrotoluene Isomers
-
Instrumentation: HPLC system with UV detector.
-
Column: Diol, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic, 70:30 (v/v) Hexane/Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Protocol 2: Separation of Cresol Isomers[1]
-
Instrumentation: HPLC system with UV detector.
-
Column: Phenyl (e.g., Shim-pack GIST Phenyl), 2 µm, 3.0 x 100 mm.
-
Mobile Phase: 80:20 (v/v) Water/Methanol.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection: UV at 254 nm.[5]
-
Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.[5]
Protocol 3: General Method for Toluidine Isomers
-
Instrumentation: HPLC system with UV detector.
-
Column: Mixed-mode (e.g., Primesep 100).
-
Mobile Phase: ACN, water, and a buffer such as ammonium acetate or ammonium formate.
-
Detection: UV at 275 nm.
Mandatory Visualizations
To aid in method development and understanding the separation principles, the following diagrams are provided.
Conclusion
The successful HPLC separation of substituted toluene isomers requires a thoughtful approach to column selection, moving beyond the standard C18 phase. For isomers with polar substituents like dinitrotoluenes, Diol columns offer superior selectivity. For aromatic isomers like cresols and xylenes, Phenyl columns, which leverage π-π interactions, are often the key to achieving baseline resolution. By understanding the underlying separation mechanisms and systematically developing the method, researchers can confidently achieve accurate and reliable quantification of these challenging analytes. This guide serves as a starting point, and further method optimization will likely be necessary for specific sample matrices and analytical goals.
References
- 1. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods? - Chromatography Forum [chromforum.org]
- 5. dspace.ceu.es [dspace.ceu.es]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-iodotoluene: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of 2-Bromo-5-iodotoluene, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety Considerations:
This compound is an irritant that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] It is classified as a combustible liquid.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or double nitrile), safety goggles, and a lab coat, should be worn at all times when handling this compound.[1][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][5]
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C7H6BrI | [1] |
| Molecular Weight | 296.93 g/mol | [2][3] |
| Boiling Point | 263 °C (lit.) | [3] |
| Density | 2.08 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 110 °C (230 °F) - closed cup | [3] |
| Storage Class | Combustible liquid | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its halogenated nature. Halogenated organic compounds require specific disposal routes to prevent the formation of harmful byproducts during incineration.[6][7]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification: Identify the waste stream containing this compound.
-
Segregation:
-
Do not mix this compound waste with non-halogenated organic waste or inorganic waste streams.[5][6]
-
Collect waste containing this compound in a designated, properly labeled hazardous waste container for halogenated organic compounds.[6][8] The container should be made of a compatible material, such as polyethylene.[4]
-
Ensure the waste container is kept tightly closed when not in use to prevent the release of vapors.[5][8]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, such as a flammable storage cabinet or a chemical storage area under a fume hood.[4][5]
-
Ensure the storage area is cool, dry, and well-ventilated.[4][9]
-
Store away from incompatible materials like strong oxidizing agents.[4][9]
-
-
Disposal Request:
-
Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][7]
-
The primary recommended disposal method is controlled incineration at a licensed chemical destruction facility equipped with flue gas scrubbing.[1]
-
Do not dispose of this compound down the drain or by evaporation.[1][4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴-2-碘甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. ethz.ch [ethz.ch]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Bromo-5-iodotoluene
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Bromo-5-iodotoluene, ensuring laboratory safety and experimental integrity.
Chemical Profile and Hazards:
This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards. Understanding its properties is the first step toward safe laboratory practices.
| Property | Value |
| Molecular Formula | C₇H₆BrI |
| Molecular Weight | 296.93 g/mol |
| Appearance | Not specified, handle with caution |
| Hazards | Causes skin irritation.[1] |
| Causes serious eye irritation.[1] | |
| May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Body Part | Recommended PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and long-sleeved clothing.[1] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[1] | For large-scale use or emergencies, a European Standard EN 136 approved respirator is recommended.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to standardized protocols is essential for minimizing risks. The following experimental workflow outlines the safe handling of this compound from preparation to immediate cleanup.
Preparation:
-
Consult Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Work Area Preparation: Ensure a chemical fume hood is operational. The work area should be clean and free of clutter.
-
Assemble Materials: Place all necessary equipment (e.g., glassware, spatulas, weighing paper, solvents) and reagents inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Weighing and Transfer:
-
Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Aliquot the Chemical: Carefully dispense the desired amount of this compound into the tared vessel using a clean spatula. Avoid creating dust.
-
Record the Weight: Accurately record the mass of the chemical.
-
Transfer: Gently add the weighed compound to the reaction vessel or solvent within the fume hood.
-
Immediate Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.
Solution Preparation:
-
Add Solvent: In the fume hood, add the desired solvent to the vessel containing the this compound.
-
Dissolution: Stir the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary and safe for the chosen solvent.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and your initials.
Disposal Plan: Managing this compound Waste
Proper waste management is crucial to protect personnel and the environment. Halogenated organic waste must be segregated from non-halogenated waste.
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.
-
Liquid Waste: Collect all solutions containing this compound and any solvent rinses in this container.
-
Solid Waste: Dispose of contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a separate, clearly labeled solid hazardous waste container.
Container Management and Disposal:
-
Secure Closure: Keep waste containers tightly closed when not in use.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal. Do not pour chemical waste down the drain.[2]
-
Empty Containers: Original chemical containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
